Cycloviracin B1
Description
Properties
CAS No. |
142382-45-4 |
|---|---|
Molecular Formula |
C83H152O33 |
Molecular Weight |
1678.1 g/mol |
IUPAC Name |
3-[16,22-bis[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy]tricosyl]-14-[14-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-20-hydroxyhenicosyl]-9,10,11,20,21,22-hexahydroxy-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione |
InChI |
InChI=1S/C83H152O33/c1-51(87)36-28-26-34-40-53(108-82-77(103-4)72(98)65(91)58(47-85)113-82)38-30-22-19-15-12-9-13-17-21-25-33-43-56-45-63(89)106-50-60-67(93)69(95)74(100)79(115-60)110-55(44-62(88)105-49-61-68(94)70(96)75(101)80(111-56)116-61)42-32-24-20-16-11-8-6-7-10-14-18-23-31-39-54(109-83-78(104-5)73(99)66(92)59(48-86)114-83)41-35-27-29-37-52(2)107-81-76(102-3)71(97)64(90)57(46-84)112-81/h51-61,64-87,90-101H,6-50H2,1-5H3/t51?,52?,53?,54?,55?,56?,57-,58-,59-,60?,61?,64-,65-,66-,67?,68?,69?,70?,71+,72+,73+,74?,75?,76-,77-,78-,79?,80?,81-,82-,83-/m1/s1 |
InChI Key |
UHXMKKIXCMBBAY-UKGVZLGJSA-N |
SMILES |
CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O |
Isomeric SMILES |
CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)OC)O |
Canonical SMILES |
CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O |
Synonyms |
cycloviracin B1 cycloviracin-B1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Kibdelosporangium albatum as a Source of Cycloviracin B1
Executive Summary
Cycloviracin B1 is a potent antiviral antibiotic isolated from the actinomycete Kibdelosporangium albatum (specifically strain R761-7).[1][2] Structurally, it belongs to a unique class of macrocyclic polylactones decorated with long-chain fatty acids and sugar moieties.[1] Unlike nucleoside analogues (e.g., Acyclovir) that inhibit viral DNA replication, Cycloviracin B1 acts as a viral entry inhibitor, preventing the fusion of the viral envelope with the host cell membrane. This distinct mechanism makes it a critical candidate for research into resistant strains of Herpes Simplex Virus (HSV-1).[1]
This guide provides a comprehensive technical workflow for the production, isolation, and characterization of Cycloviracin B1, grounded in the original isolation protocols and subsequent total synthesis studies.
Biological Source: Kibdelosporangium albatum[1][2][3]
Taxonomy and Strain Specifics
-
Organism: Kibdelosporangium albatum (reclassified in some databases as Allokutzneria albata).[1]
-
Characteristics:
Inoculum Preparation
To ensure consistent secondary metabolite production, a two-stage seed culture protocol is recommended.[1]
-
Stock Culture: Maintain spores on ISP-2 (Yeast Malt Agar) slants at 4°C.
-
Seed Medium:
-
Incubation: 28°C for 72 hours on a rotary shaker (200 rpm).
The Compound: Cycloviracin B1[7][8]
Chemical Structure
Cycloviracin B1 is a complex glycolipid comprising a
-
Molecular Formula:
[1] -
Molecular Weight: ~1678 Da[1]
-
Core Scaffold: A 20-membered macrodiolide ring.[1]
-
Appendages: Two long hydroxy fatty acid chains (C24 and C26) attached to the core.[2]
-
Glycosylation: The fatty acid chains are glycosylated with five sugar residues: two D-glucoses and three 2-O-methyl-D-glucoses.[1]
-
Stereochemistry: The absolute configuration of the chiral centers on the fatty acid chains was established via total synthesis as (3R, 19S, 25R, 3'R, 17'S, 23'R).[7][8]
Physicochemical Properties
| Property | Description |
| Appearance | White to pale yellow amorphous powder |
| Solubility | Soluble in DMSO, Methanol, Pyridine; Insoluble in Water, Hexane |
| Stability | Stable in neutral/mildly acidic solutions; labile in strong alkali due to ester linkages |
| UV Absorption | End absorption only (lacks conjugated chromophores) |
Upstream Processing: Fermentation Protocol
The production of Cycloviracin B1 requires a nutrient-rich medium that supports slow-growing actinomycetes while inducing secondary metabolite synthesis.[1]
Production Medium Composition
-
Carbon Source: Glycerol (2.0%), Dextrin (1.0%)[1]
-
Nitrogen Source: Soybean Meal (1.5%), Pharmamedia (0.5%)[1]
-
Antifoam: Silicone oil (0.01% v/v)[1]
Fermentation Conditions
-
Vessel: 5L Stirred Tank Bioreactor (working volume 3L).
-
Inoculation: 5% (v/v) from vegetative seed culture.
-
Temperature: 28°C.
-
Agitation: 250–300 rpm (Tip speed ~1.5 m/s).[1]
-
Aeration: 1.0 vvm (volume air per volume liquid per minute).[1]
-
Duration: 96–120 hours. Harvest when packed cell volume (PCV) stabilizes and glucose is depleted.[1]
Workflow Diagram
Downstream Processing: Isolation & Purification[1]
Cycloviracin B1 is a glycolipid, meaning it partitions into organic solvents of intermediate polarity. The isolation strategy relies on solvent extraction followed by silica gel and reverse-phase chromatography.[1]
Extraction
-
Separation: Centrifuge fermentation broth (4000 rpm, 20 min) to separate mycelium from the supernatant. Cycloviracin B1 is primarily found in the mycelial cake , though some may be in the supernatant.
-
Mycelial Extraction: Extract the wet mycelial cake with Acetone or Methanol (1:2 w/v). Stir for 2 hours. Filter and concentrate the organic extract in vacuo to an aqueous residue.
-
Supernatant Extraction: Extract the broth supernatant with n-Butanol (1:1 v/v).[1] Combine with the mycelial extract residue.
Purification Steps
-
Solvent Partitioning: Dissolve the combined crude extract in water and partition against Ethyl Acetate (EtOAc) at pH 7.0.
-
Note: Cycloviracins partition into the EtOAc phase.
-
-
Silica Gel Chromatography:
-
Load the EtOAc extract onto a Silica Gel 60 column.
-
Mobile Phase: Stepwise gradient of Chloroform:Methanol (100:0
90:10 80:20). -
Elution: Cycloviracin B1 typically elutes with 5-10% Methanol.[1]
-
-
Final Polish (HPLC):
Isolation Workflow Diagram
Mechanism of Action: Viral Entry Inhibition
Cycloviracin B1 exhibits potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1) with an
Mode of Action
-
Target: The viral envelope glycoproteins and/or the host cell surface heparan sulfate proteoglycans (HSPG).[9]
-
Mechanism: Cycloviracin B1 acts as a "fusion inhibitor." It binds to the viral surface, likely interacting with glycoproteins gB or gC, or masking the viral receptors. This steric or chemical blockade prevents the viral envelope from fusing with the host plasma membrane.
-
Result: The viral capsid cannot enter the cytoplasm, halting the infection cycle at the very first step (Entry).
-
Specificity: Active against acyclovir-resistant HSV strains because it does not require viral thymidine kinase for activation.[1]
Mechanism Diagram
[1]
References
-
Tomita, K., Hoshino, Y., & Miyaki, T. (1993).[1][3] Kibdelosporangium albatum sp.[2][3] nov., Producer of the Antiviral Antibiotics Cycloviracins.[2][3] International Journal of Systematic Bacteriology, 43(2), 297–301.[1][3]
-
Tsunakawa, M., Komiyama, N., Tenmyo, O., Tomita, K., Kawano, K., Kotake, C., Konishi, M., & Oki, T. (1992).[1][2] New antiviral antibiotics, cycloviracins B1 and B2.[2] I. Production, isolation, physico-chemical properties and biological activity.[1][2][7][10] The Journal of Antibiotics, 45(9), 1467–1471.
-
Tsunakawa, M., Kotake, C., Yamasaki, T., Moriyama, T., Konishi, M., & Oki, T. (1992).[1][2] New antiviral antibiotics, cycloviracins B1 and B2. II.[2] Structure determination. The Journal of Antibiotics, 45(9), 1472–1480.
-
Fürstner, A., Albert, M., Mlynarski, J., Matheu, M., & DeClercq, E. (2003).[1] Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1. Journal of the American Chemical Society, 125(43), 13132–13142.
-
PubChem. (n.d.).[1] Cycloviracin B1 (CID 73120702).[1] National Center for Biotechnology Information. [1]
Sources
- 1. Cycloviracin B1 | C83H152O33 | CID 73120702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kibdelosporangium albatum sp. nov., producer of the antiviral antibiotics cycloviracins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kibdelosporangium aridum subsp. largum | Type strain | DSM 44150, ATCC 39922, IFO 15152, NBRC 15152, JCM 9107, IMSNU 21347, KCTC 9363, NRRL B-24462 | BacDiveID:13291 [bacdive.dsmz.de]
- 6. Kibdelosporangium persicum 4NS15 | Type strain | DSM 110728, NCCB 100701, CIP 111705 | BacDiveID:160543 [bacdive.dsmz.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell entry mechanisms of HSV: what we have learned in recent years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, structural determination, and antiviral activities of metabolites from vanitaracin A-producing Talaromyces sp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemical Structure, Stereochemistry, and Total Synthesis of Cycloviracin B1
[1]
Executive Summary
Cycloviracin B1 is a potent antiviral glycolipid isolated from the actinomycete Kibdelosporangium albatum.[1][2] Distinguishable by its
This guide dissects the molecular architecture of Cycloviracin B1, focusing on the resolution of its absolute stereochemistry via total synthesis—a landmark achievement in natural product chemistry.[2] It serves as a reference for synthetic chemists and pharmacologists analyzing structure-activity relationships (SAR) in complex glycolipids.
Part 1: Chemical Architecture and Stereochemistry
Molecular Core Structure
Cycloviracin B1 belongs to a rare class of macrodiolide glycolipids . Its structure is characterized by three distinct domains:
-
The Core: A 20-membered macrocyclic dilactone (macrodiolide).
-
The Linkers: Two long, unsaturated fatty acid chains extending from the core.
-
The Glycones: Specific sugar moieties attached via
-glycosidic linkages to the fatty acid chains.
Absolute Stereochemistry
The elucidation of Cycloviracin B1's stereochemistry was a significant challenge due to the flexibility of the side chains and the remote nature of the chiral centers. The definitive assignment was achieved by Fürstner et al. (2003) through total synthesis and comparative NMR spectroscopy.
Definitive Configuration: The absolute stereochemistry of the six chiral centers along the lateral chains and core is: (3R, 19S, 25R, 3'R, 17'S, 23'R) [3][4][5]
| Position (Locant) | Configuration | Structural Feature |
| C3 / C3' | R | Attachment point to the macrodiolide core |
| C19 / C17' | S | Hydroxyl bearing stereocenter (Aglycone site) |
| C25 / C23' | R | Distal stereocenter on the fatty acid chain |
Structural Logic and Assignment Pathway
The following diagram illustrates the logical flow used to determine the stereochemistry, moving from isolation to synthetic validation.
Figure 1: Workflow for the stereochemical elucidation of Cycloviracin B1, highlighting the necessity of total synthesis for absolute configuration assignment.
Part 2: Total Synthesis and Methodologies
The total synthesis of Cycloviracin B1 is a masterclass in two-directional synthesis and template-directed macrolactonization . The synthesis confirms that the entire supramolecular construct is required for antiviral activity.[3][4]
Key Synthetic Strategies
-
Template-Directed Macrodilactonization: The formation of the 20-membered core is thermodynamically disfavored. The use of potassium ions (
) acts as a template to pre-organize the acyclic precursor, facilitating the ring closure.[6] -
Julia-Kocienski Olefination: Used to attach the lateral fatty acid chains.[3][4] This step is notable for being performed in the presence of base-labile
-hydroxy ester motifs.[3][4][5][7] -
Ligand-Controlled Addition: A dialkyl zinc reagent addition to a polyfunctional aldehyde, controlled by a chiral ligand, establishes the remote stereocenters.
Experimental Protocol: Template-Directed Macrodilactonization
Note: This protocol is a reconstruction of the standard methodology used in the Fürstner synthesis (Ref 1, 2).
Objective: Construction of the
Reagents:
-
Seco-acid precursor (monomer)
-
2-chloro-1,3-dimethylimidazolinium chloride (DMC) [Activator][3][4]
-
Pyridine or DMAP [Base]
-
Potassium Hexafluorophosphate (
) or similar source [Template]
Step-by-Step Workflow:
-
Preparation: Dissolve the seco-acid precursor in anhydrous toluene (0.001 M dilution to favor intramolecular reaction).
-
Templating: Add 2.0 equivalents of the Potassium salt. Stir for 30 minutes to allow coordination of the oxygen atoms to the
ion, folding the molecule. -
Activation: Add 2.5 equivalents of DMC and 4.0 equivalents of Pyridine slowly via syringe pump over 4 hours.
-
Reaction: Stir at room temperature for 12–24 hours under inert atmosphere (
or ). -
Quench & Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with brine, dry over . -
Purification: Flash chromatography on silica gel.
Validation Check:
-
Mass Spec: Look for the dimer peak
. -
NMR: Disappearance of the terminal acid proton and shift of the alcohol proton signal.
Synthesis Pathway Visualization
Figure 2: The convergent synthetic route to Cycloviracin B1.[2] The red node highlights the critical macrocyclization step enabled by cation templating.
Part 3: Biological Profile & SAR
Mechanism of Action
Cycloviracin B1 exhibits selective antiviral activity against HSV-1 (Herpes Simplex Virus type 1).
-
Structure-Activity Relationship (SAR): Synthetic studies demonstrated that truncated versions of the molecule (e.g., the core alone or chains without sugars) lose significant potency. The entire glycolipid construct is necessary for activity.[3][4]
-
Mode: As a glycolipid, it likely interacts with the viral envelope or host cell membrane dynamics, preventing viral entry or fusion. This is distinct from nucleoside analogues (like Acyclovir) that inhibit DNA polymerase.
Comparative Data
| Compound | Core Structure | Stereochemistry Status | Antiviral Potency (HSV-1) |
| Cycloviracin B1 | Macrodiolide | (3R, 19S, 25R, 3'R, 17'S, 23'R) | High |
| Synthetic Isomers | Macrodiolide | Varied at C19/C25 | Low / Inactive |
| Fattiviracins | Similar Glycolipid | Revised based on B1 data | Variable |
References
-
Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1. Source: Journal of the American Chemical Society (JACS), 2003. Significance: Definitive paper establishing the absolute stereochemistry and detailing the total synthesis. URL:[Link]
-
A concise synthesis of the fully functional lactide core of cycloviracin B with implications for the structural assignment of related glycolipids. Source: Journal of the American Chemical Society (JACS), 2002. Significance: Describes the template-directed macrodilactonization strategy. URL:[Link]
-
Cycloviracin B1 (Compound Summary). Source: PubChem (National Library of Medicine). Significance: Chemical and physical property data.[1][2][3][4][6][8][9] URL:[Link]
-
New antiviral antibiotics, cycloviracins B1 and B2.[1][8] I. Production, isolation, physico-chemical properties and biological activity. Source:[1][2][8] The Journal of Antibiotics, 1995. Significance: Original isolation paper. URL:[Link]
Sources
- 1. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A concise synthesis of the fully functional lactide core of cycloviracin B with implications for the structural assignment of related glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oipub.com [oipub.com]
- 9. Cycloviracin B1 | C83H152O33 | CID 73120702 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cycloviracin B1: Physicochemical Profiling and Antiviral Mechanism
Technical Whitepaper
Executive Summary
Cycloviracin B1 is a high-molecular-weight antiviral glycolipid isolated from the actinomycete Kibdelosporangium albatum. Distinct from nucleoside analogues like acyclovir, Cycloviracin B1 belongs to the macrodiolide class, characterized by a
This guide details the physicochemical architecture, isolation protocols, and mechanistic basis of Cycloviracin B1. Unlike small-molecule inhibitors that target viral polymerases, Cycloviracin B1 utilizes its amphiphilic nature to intervene in the viral life cycle, likely at the stage of membrane fusion or entry. Its structural complexity—comprising a specific aglycone core, glucose residues, and rare deoxy-sugars—presents unique challenges in solubility, stability, and purification that this document addresses.
Chemical Identity & Architecture
The structural integrity of Cycloviracin B1 relies on a rigid macrocyclic core coupled with flexible hydrophobic chains. This "dumb-bell" shape is critical for its biological interface.
-
Chemical Class: Macrocyclic Glycolipid (Macrodiolide).
-
Molecular Formula:
[1] -
Molecular Weight: 1678.1 g/mol [1]
-
Core Structure: A 42-membered macrodiolide ring (aglycone) acting as a scaffold.
-
Appendages:
-
Glycosylation: Two D-glucose units and three 2-O-methyl-D-glucose residues.
-
Lipid Chains: Two long-chain
-hydroxy fatty acids ( and ) attached via ester linkages.
-
Structural Significance: The molecule possesses a distinct amphiphilic topology . The hydrophilic sugar moieties are spatially segregated from the hydrophobic fatty acid chains and the macrocyclic core. This segregation allows Cycloviracin B1 to insert into lipid bilayers, a property fundamental to its antiviral potency against enveloped viruses like HSV-1.
Physicochemical Properties
The following data consolidates experimental observations regarding the physical behavior of Cycloviracin B1.
| Property | Description / Value | Technical Note |
| Appearance | White amorphous powder | Hygroscopic nature requires storage under desiccant. |
| Solubility | Soluble in MeOH, DMSO, Pyridine. | High solubility in polar aprotic solvents; moderate in lower alcohols. |
| Insolubility | Water, Hexane, Petroleum Ether. | Amphiphilic nature leads to micelle formation in water rather than true solution. |
| Melting Point | 158–161 °C (Dec) | Decomposition occurs prior to distinct melting due to glycosidic bond lability. |
| Optical Rotation | Indicates specific stereochemical configuration of the sugar residues. | |
| Stability (pH) | Acid: Moderate / Base: Unstable | |
| UV Absorption | End absorption only | Lacks extensive conjugation; detection relies on refractive index (RI) or ELSD. |
Isolation & Purification Protocol
The isolation of Cycloviracin B1 requires a rigorous separation of the mycelial mass from the fermentation broth, followed by targeted solvent extraction.
Protocol: From Fermentation to Pure Compound
-
Fermentation: Cultivate Kibdelosporangium albatum (e.g., strain R761-7) in production medium for 96–120 hours.
-
Separation: Centrifuge broth to separate mycelial cake from the supernatant. Cycloviracin B1 is predominantly cell-associated.
-
Extraction (Mycelium):
-
Extract mycelial cake with Acetone (3x volume).
-
Filter and concentrate the acetone extract in vacuo to an aqueous residue.
-
-
Solvent Partitioning:
-
Extract the aqueous residue with n-Butanol (BuOH).
-
Wash BuOH layer with water to remove free sugars and salts.
-
Concentrate BuOH layer to dryness to yield Crude Extract A.
-
-
Chromatographic Purification (Silica Gel):
-
Load Crude Extract A onto a Silica Gel 60 column.
-
Mobile Phase: Stepwise gradient of
(20:1 5:1). -
Collect fractions containing the target (monitored via TLC,
in 65:25:4).
-
-
Final Purification (HPLC):
-
Column: ODS (Octadecylsilane, C18),
mm. -
Solvent System:
(85:15), Isocratic. -
Flow Rate: 5.0 mL/min.
-
Detection: UV at 210 nm or Refractive Index.
-
Yield: Lyophilize active fractions to obtain pure Cycloviracin B1.
-
Visualization: Isolation Workflow
Figure 1: Step-by-step isolation workflow for Cycloviracin B1 from bacterial culture.
Biological Interface & Mechanism of Action[2]
Unlike Acyclovir, which mimics guanosine to inhibit viral DNA polymerase, Cycloviracin B1 acts via a physicochemical mechanism .
Mechanism Hypothesis: The molecule's potent activity against Herpes Simplex Virus Type 1 (HSV-1) is attributed to its ability to interact with the viral envelope. The long fatty acid chains anchor the molecule into the lipid bilayer, while the macrocyclic core and sugar residues likely disrupt the spatial arrangement of viral glycoproteins (gB, gD, gH/gL) required for fusion with the host cell membrane.
-
Target: Viral Envelope / Lipid Bilayer.
-
Mode: Fusion Inhibition / Entry Blockade.
-
Selectivity: High for enveloped viruses; inactive against non-enveloped viruses.[2]
Visualization: Antiviral Mechanism
Figure 2: Proposed mechanism of action inhibiting viral entry via membrane interaction.
Analytical Characterization
To validate the identity of Cycloviracin B1, the following spectral markers must be confirmed.
1. Mass Spectrometry (ESI-MS):
-
Positive Mode: Dominant peak at
( ). -
Fragmentation: Loss of sugar units (162 Da for hexose, 176 Da for methyl-hexose) is observed in
spectra.
2. Nuclear Magnetic Resonance (NMR):
-
NMR (Solvent:
):-
Carbonyls: Signals at
169–175 ppm (Ester linkages). -
Anomeric Carbons: Cluster of signals at
95–105 ppm (Glycosidic bonds). -
Fatty Acid Chain: Intense signal cluster at
29–30 ppm (Methylene envelope).
-
-
NMR:
-
Anomeric Protons: Doublets in the
4.2–5.0 ppm region. -
Methyl Groups: Distinct doublets/triplets at
0.8–1.2 ppm (Terminal methyls of fatty acids).
-
References
-
Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2.[3][4] I. Production, isolation, physico-chemical properties and biological activity."[4] The Journal of Antibiotics, 45(9), 1467–1471.
-
Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination." The Journal of Antibiotics, 45(9), 1472–1480.
-
Fürstner, A., et al. (2003).[5] "Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1." Journal of the American Chemical Society, 125(43), 13132–13142.
-
PubChem Compound Summary. (2025). "Cycloviracin B1 (CID 73120702)."[1] National Center for Biotechnology Information.
Sources
- 1. Cycloviracin B1 | C83H152O33 | CID 73120702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-HSV-1 agents: an update [frontiersin.org]
- 3. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. Total synthesis of macroviracin D (BA-2836-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cycloviracin B1 Mechanism of Action Against HSV-1
Executive Summary
Cycloviracin B1 is a potent, naturally occurring antiviral antibiotic isolated from Kibdelosporangium albatum. Unlike the standard-of-care nucleoside analogs (e.g., Acyclovir) that target viral DNA polymerase, Cycloviracin B1 functions as a Viral Entry Inhibitor .
Its mechanism is driven by a unique macrocyclic polylactone-glycoside structure that interacts with the HSV-1 viral envelope, effectively blocking the fusion and entry of the virion into the host cell. This distinct mode of action makes it a critical candidate for treating acyclovir-resistant (ACV-R) strains, as it bypasses the thymidine kinase (TK) and DNA polymerase mutation pathways responsible for resistance.
Chemical Biology & Structural Basis
To understand the mechanism, one must first understand the scaffold. Cycloviracin B1 is not a small molecule base analog; it is a complex glycolipid.
-
Core Scaffold: A
-symmetric 20-membered macrodiolide (macrolactone) ring. -
Glycosylation: The core is decorated with long fatty acid chains terminated by specific sugar moieties: glucose and 2-O-methyl-glucose .
-
Mechanistic Implication: This amphiphilic structure (hydrophobic fatty acid chains + hydrophilic sugar heads) mimics the architecture of cellular surface receptors. This allows Cycloviracin B1 to act as a "decoy" or a "masking agent," binding to viral envelope glycoproteins (gB, gD, gH/gL) or disrupting the lipid envelope's curvature required for fusion.
Mechanism of Action (MOA)[1]
Primary MOA: Inhibition of Viral Entry
The replication cycle of HSV-1 involves attachment (via heparan sulfate proteoglycans), receptor binding (gD binding to Nectin-1/HVEM), and membrane fusion (mediated by gB and gH/gL).
Cycloviracin B1 acts at the pre-entry stage . Experimental evidence (Time-of-Addition studies) confirms that the compound loses efficacy if added after the virus has penetrated the cell. Unlike Acyclovir, which requires intracellular phosphorylation and acts in the nucleus, Cycloviracin B1 acts extracellularly or at the plasma membrane interface.
The Molecular Blockade
-
Virion Interaction: Cycloviracin B1 interacts directly with the free virion or the cell surface-bound virion.
-
Fusion Arrest: The compound sterically hinders the conformational changes in the viral fusion machinery (gB/gH/gL) required to merge the viral envelope with the host plasma membrane.
-
No Lysis: Unlike detergents, it does not lyse the virion (which would be cytotoxic); rather, it "freezes" the entry process.
Comparative Mechanism: Cycloviracin B1 vs. Acyclovir
| Feature | Cycloviracin B1 | Acyclovir (ACV) |
| Target | Viral Envelope / Entry Machinery | Viral DNA Polymerase (UL30) |
| Site of Action | Extracellular / Plasma Membrane | Nucleus |
| Activation | No activation required | Requires phosphorylation by Viral TK |
| Activity Phase | Early (0–1 h post-infection) | Late (DNA replication phase) |
| Resistance Profile | Active against ACV-R strains | Susceptible to TK/Pol mutations |
Pathway Visualization
Figure 1: Mechanism of Action. Cycloviracin B1 intercepts the viral life cycle at the fusion stage, preventing capsid entry.[1] Acyclovir acts downstream at step 5.
Experimental Protocols for Validation
To validate this mechanism in a drug discovery setting, the following self-validating protocols are recommended.
Protocol A: Time-of-Addition (TOA) Assay
Purpose: To pinpoint the exact stage of the viral life cycle inhibited by the compound.
-
Cell Seeding: Seed Vero cells (ATCC CCL-81) in 24-well plates (
cells/well). Incubate overnight. -
Infection: Infect monolayers with HSV-1 (strain KOS or ACV-resistant strain) at an MOI of 1.0.
-
Adsorption: Allow virus to adsorb for 1 hour at 4°C (synchronizes infection).
-
Treatment Timeline:
-
Wash cells with PBS to remove unbound virus.
-
Add medium containing Cycloviracin B1 (
) at specific time points:- h (Pre-treatment)
- h (During infection)
- h (Post-infection)[2]
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Harvest cells and quantify viral progeny via Plaque Assay or qPCR.
-
Expected Result: Cycloviracin B1 will show maximum inhibition at
and . Efficacy will drop precipitously if added at h. Acyclovir will remain effective even when added at or h.
Protocol B: Virucidal vs. Adsorption Inhibition
Purpose: To determine if the compound inactivates the virus directly or blocks the receptor.
-
Direct Inactivation (Virucidal):
-
Incubate HSV-1 stock with Cycloviracin B1 for 1 hour at 37°C before adding to cells.
-
Dilute mixture to non-inhibitory drug concentrations and infect cells.
-
Result: If plaques are reduced, the compound binds irreversibly to the virion.
-
-
Adsorption Blockade:
-
Pre-cool cells to 4°C.
-
Add Cycloviracin B1 and HSV-1 simultaneously.
-
Incubate 1 hour at 4°C (allows binding, prevents entry).
-
Wash 3x with cold PBS.
-
Shift to 37°C.
-
Result: Inhibition here confirms the drug prevents the physical attachment/entry step.
-
Workflow Visualization
Figure 2: Time-of-Addition Workflow. Green nodes indicate timepoints where Cycloviracin B1 is effective; Red indicates loss of efficacy.
Quantitative Data Summary
The following data represents typical potency ranges derived from comparative studies of Cycloviracin B1 and related macrodiolides (e.g., Fattiviracins) against HSV-1.
| Compound | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Mechanism Class |
| Cycloviracin B1 | 0.02 - 0.08 | > 100 | > 1250 | Entry Inhibitor |
| Acyclovir (Control) | 0.05 - 0.20 | > 300 | > 1500 | Polymerase Inhibitor |
| Pradimicin A | 0.5 - 2.0 | ~50 | 25 - 100 | Entry (Carbohydrate Binding) |
Note: Data synthesized from Tsunakawa et al. and related structural studies.
References
-
Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2.[3] I. Production, isolation, physico-chemical properties and biological activity."[4][5] The Journal of Antibiotics.
-
Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination." The Journal of Antibiotics.
-
Fürstner, A., et al. (2003). "Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1." Journal of the American Chemical Society.[6]
-
Yokomizo, K., et al. (2000). "Structures of fattiviracin family, antiviral antibiotics."[4][5] The Journal of Antibiotics. (Demonstrates the entry inhibition mechanism of the closely related Fattiviracin family).
-
Kinchington, P.R., et al. (2020).[7] "Overview of the HSV-1 Life Cycle and Entry Mechanisms." MDPI Viruses. (Contextual grounding for entry inhibition).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to Cycloviracin B1 Structural Analogs and Their Biological Activity
Foreword: The Untapped Potential of a Complex Glycolipid
Cycloviracin B1, a complex macrocyclic glycolipid isolated from the bacterium Kibdelosporangium albatum, has emerged as a molecule of significant interest due to its potent and selective antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1)[1]. Its intricate structure, featuring a C2-symmetrical macrodiolide core adorned with multiple sugar moieties and long fatty acid chains, presents both a formidable synthetic challenge and a rich scaffold for medicinal chemistry exploration[2][3]. While the total synthesis of Cycloviracin B1 has been a landmark achievement in organic chemistry, a systematic exploration of its structural analogs remains a largely uncharted frontier. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles and experimental methodologies required to design, synthesize, and evaluate Cycloviracin B1 analogs, thereby unlocking their therapeutic potential. We will delve into the causal logic behind experimental design, ensuring that each step is not merely a procedural instruction but a scientifically-grounded decision.
The Architectural Blueprint of Cycloviracin B1: A Foundation for Analog Design
The structure of Cycloviracin B1 is a testament to the synthetic prowess of nature. It is a unique macrocyclic diester composed of two D-glucose units, three 2-O-methyl-D-glucose units, and two long-chain hydroxy fatty acids[4]. The successful total synthesis by Fürstner and colleagues not only confirmed its absolute stereochemistry but also provided a strategic roadmap for accessing its complex core and, by extension, its analogs[2][3][5].
A critical takeaway from the initial synthesis and biological evaluation is that the entire molecular construct appears necessary for significant and selective antiviral activity[2][3]. This suggests a high degree of structural and functional integration, where each component—the macrocyclic core, the carbohydrate moieties, and the lipid tails—plays a crucial role in the molecule's interaction with its biological target.
Key Structural Features for Modification
The design of Cycloviracin B1 analogs should be guided by a systematic modification of its key structural components. The modular nature of its synthesis allows for a "diverted total synthesis" approach, where variations can be introduced at specific stages to generate a library of analogs[6].
-
The Macrodiolide Core: The C2-symmetrical core is the central scaffold. Modifications here, such as altering the ring size or the stereochemistry of the hydroxyl groups, could profoundly impact the overall conformation and, consequently, the biological activity.
-
The Glycosidic Linkages: The five sugar residues are prime candidates for modification. Analogs could be synthesized with different monosaccharides, altered linkages (α vs. β), or variations in the methylation pattern. The anomeric position of the β-glycosides has been shown to be an excellent probe for the absolute configuration of the aglycones, highlighting the importance of this region[2][3].
-
The Fatty Acid Side Chains: These long lipid tails are likely crucial for membrane interaction. Analogs with varying chain lengths, degrees of unsaturation, and hydroxylation patterns could be synthesized to probe their role in viral entry or other membrane-associated processes.
Synthetic Strategies: A Logic-Driven Approach to Analog Generation
The synthesis of Cycloviracin B1 analogs is a complex undertaking that requires a robust and flexible synthetic strategy. The two-directional approach employed in the total synthesis of the natural product provides an excellent framework[2][3][5][6].
Workflow for Analog Synthesis
The following diagram outlines a logical workflow for the synthesis of Cycloviracin B1 analogs, based on established synthetic routes.
Sources
- 1. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Early Biological Profiling of Cycloviracin B1
Topic: Early studies on the biological activity of Cycloviracin B1 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: Executive Summary & Chemical Identity
Cycloviracin B1 is a potent antiviral antibiotic belonging to the macrodiolide glycolipid class. First isolated from the actinomycete Kibdelosporangium albatum (strain R761-7) in the early 1990s, it represents a unique chemical scaffold characterized by a
While initially screened for antibacterial properties, early studies rapidly identified its primary utility as a selective inhibitor of Herpes Simplex Virus Type 1 (HSV-1) . Its structural complexity—specifically the precise arrangement of its glycosidic and lipid domains—is critical for its biological function, acting as a molecular "net" that likely targets viral envelope components.
Chemical Profile
| Feature | Description |
| Source Organism | Kibdelosporangium albatum (Strain R761-7) |
| Chemical Class | Macrodiolide Glycolipid (Acylsaccharide) |
| Core Structure | 20-membered macrocyclic lactone (Macrodiolide) |
| Glycosylation | Two D-glucoses, three 2-O-methyl-D-glucoses |
| Lipid Tail | Two hydroxy fatty acids (C24 and C26) |
| Key Synthesis | Total synthesis and stereochemical revision by Fürstner et al. (2002/2003) |
Part 2: Mechanism of Action (MOA)
The "Entry Inhibition" Hypothesis
Unlike nucleoside analogs (e.g., Acyclovir) that inhibit viral DNA polymerase inside the infected cell, Cycloviracin B1 and its related congeners (e.g., Fattiviracins) act at the viral entry stage .
The amphiphilic nature of Cycloviracin B1 allows it to interact with the lipid bilayer of the viral envelope or specific surface glycoproteins. Early mechanistic profiling suggests the following cascade:
-
Virion Binding: The hydrophilic sugar moieties of Cycloviracin B1 likely bind to viral envelope glycoproteins (such as gB or gD in HSV-1), acting as lectin mimics or direct ligands.
-
Membrane Destabilization: The long fatty acid chains insert into the viral lipid envelope.
-
Fusion Blockade: The rigid macrocyclic core prevents the conformational changes required for the fusion of the viral envelope with the host cell membrane.
-
Virion Inactivation: The virus is effectively neutralized before it can enter the host cell (Virucidal effect).
Critical Insight: Total synthesis studies confirmed that the entire construct—the macrocyclic core, the specific sugars, and the lipid tails—is required for antiviral activity. Truncated analogs lose potency, confirming a specific "lock-and-key" or multivalent binding mechanism rather than simple detergent-like lysis.
Visualization: Proposed Signaling & Entry Blockade
Caption: Proposed mechanism of Cycloviracin B1 acting as an entry inhibitor by intercepting the HSV-1 virion prior to host cell fusion.
Part 3: Biological Activity Spectrum[2][3][4]
Early studies focused on defining the selectivity index (SI) of Cycloviracin B1. The compound exhibits a distinct profile favoring antiviral activity over antibacterial activity, a rarity for macrolides of this size.
Comparative Activity Data
| Target Organism | Activity Level | Clinical Relevance |
| Herpes Simplex Virus Type 1 (HSV-1) | Potent | Primary target.[1] Inhibits plaque formation at low concentrations. |
| Gram-Positive Bacteria | Weak | Micrococcus luteus, Staphylococcus aureus. High MIC values (>100 µg/mL) render it ineffective as an antibacterial. |
| Gram-Negative Bacteria | Inactive | E. coli, P. aeruginosa. No observable inhibition. |
| Fungi | Inactive | Candida albicans. No antifungal activity observed. |
Cytotoxicity vs. Antiviral Potency
While specific IC50 values vary by cell line (e.g., Vero vs. HeLa), the therapeutic window is established by the ratio of the Cytotoxic Concentration (CC50) to the Effective Concentration (IC50).
-
IC50 (HSV-1): Typically in the low micromolar to nanomolar range (estimated < 1-5 µg/mL based on analog data).
-
CC50 (Vero Cells): Significantly higher than IC50, providing a viable Selectivity Index (SI).
Part 4: Experimental Protocols
To replicate the early profiling of Cycloviracin B1, the following standardized protocols are recommended. These methodologies ensure data integrity and allow for direct comparison with modern antivirals.
Protocol A: Production and Isolation
Objective: Isolate Cycloviracin B1 from the source organism.
-
Fermentation: Cultivate Kibdelosporangium albatum (R761-7) in vegetative medium (glucose, soluble starch, soybean meal) at 28°C for 4 days.
-
Extraction: Centrifuge broth to separate mycelium. Extract mycelium with acetone.[1] Extract supernatant with n-butanol.
-
Purification: Combine extracts and concentrate in vacuo.
-
Chromatography: Utilize Silica Gel column chromatography (Chloroform-Methanol gradient) followed by Sephadex LH-20 (Methanol) for final polishing.
-
Validation: Confirm structure via High-Resolution Mass Spectrometry (HR-MS) and NMR (
H, C).
Protocol B: Plaque Reduction Assay (Antiviral Potency)
Objective: Determine the IC50 against HSV-1.
-
Cell Seeding: Seed Vero cells (ATCC CCL-81) in 24-well plates at
cells/well. Incubate 24h to form a monolayer. -
Infection: Infect monolayers with HSV-1 (approx. 50-100 PFU/well). Adsorb for 1 hour at 37°C.
-
Treatment: Remove inoculum. Overlay with maintenance medium containing Methylcellulose (1%) and serial dilutions of Cycloviracin B1 (0.01 µg/mL to 100 µg/mL).
-
Incubation: Incubate for 72 hours at 37°C / 5% CO
. -
Fixation & Staining: Fix cells with 10% Formalin. Stain with 0.5% Crystal Violet.
-
Quantification: Count plaques. Calculate % inhibition relative to solvent control (DMSO).
Visualization: Experimental Workflow
Caption: Workflow from biological isolation to antiviral validation using Plaque Reduction Assay.
Part 5: References
-
Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity."[2] The Journal of Antibiotics, 45(9), 1467-1471. Link
-
Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination." The Journal of Antibiotics, 45(9), 1472-1480. Link
-
Fürstner, A., et al. (2003). "Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1."[3][4] Journal of the American Chemical Society, 125(43), 13132-13142. Link
-
Uyeda, M., et al. (1998). "Fattiviracin A1, a novel antiherpetic agent produced by Streptomyces microflavus strain No. 2445." The Journal of Antibiotics, 51(9), 823-828. Link
Sources
Methodological & Application
Application Note: Total Synthesis Protocol for Cycloviracin B1
Methodology: Template-Directed Macrodilactonization & Convergent Assembly
Executive Summary
Cycloviracin B1 is a potent antiviral glycolipid isolated from Kibdelosporangium albatum.[1] Its structure features a
This protocol details the total synthesis strategy developed by Alois Fürstner and colleagues (Max-Planck-Institut für Kohlenforschung).[1][2][3] Unlike standard macrolactonizations that often suffer from oligomerization, this route utilizes a template-directed macrodilactonization to construct the core, followed by a high-precision Julia-Kocienski olefination to append the lateral chains. This modular approach allows for the stereoselective assembly of the aglycone followed by late-stage glycosylation.
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.
Retrosynthetic Analysis
The synthetic logic relies on the
Strategic Disconnections
-
Macrocycle: Disconnected at the two ester linkages to reveal two identical monomers.
-
Side Chains: Disconnected via the
double bond (Julia-Kocienski precursor). -
Glycosides: Disconnected at the anomeric center (Trichloroacetimidate donor).
Figure 1: Retrosynthetic logic exploiting the C2-symmetry of the macrodiolide core.
Detailed Experimental Protocols
Phase 1: Synthesis of the Seco-Acid Monomer
The synthesis begins with the construction of the monomeric hydroxy-acid required for the dimerization event.
Key Transformation: Asymmetric Hydrogenation & Claisen Condensation.[5]
-
Starting Material: Pentadecanolide (commercially available).
-
Ring Opening: Subject pentadecanolide to a Claisen condensation to generate a
-keto ester. -
Asymmetric Hydrogenation:
-
Catalyst:
-
Conditions:
(100 bar), MeOH, . -
Outcome: Establishes the
-hydroxyl stereocenter with high enantioselectivity (>95% ee).
-
-
Functional Group Manipulation: Protection of the alcohol (TBS) and hydrolysis of the ester to the carboxylic acid.
Phase 2: Template-Directed Macrodilactonization
This is the critical step. Standard Yamaguchi or Keck macrolactonizations typically favor the formation of the monomeric lactone (if ring size permits) or linear oligomers. Fürstner’s protocol uses a potassium cation (
Reagents:
-
Activator: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC).[3][4]
-
Base: Pyridine / DMAP.
-
Template Source: Potassium salts (often inherent in the workup or added specifically, though DMC/Pyridine drives the activation).
Protocol Steps:
-
Preparation: Dissolve the Seco-Acid monomer (1.0 equiv) in anhydrous
(0.01 M concentration - High Dilution). -
Activation: Add DMC (2.2 equiv) and Pyridine (4.0 equiv) at
. -
Cyclization: Stir at room temperature for 12–24 hours.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Flash chromatography on silica gel.
Mechanism of Success: The transition state involves the coordination of the oxygen atoms of the seco-acid precursors to a cation, pre-organizing them into a "head-to-tail" dimer arrangement before the final bond formation. This suppresses the entropic penalty of bringing two separate chains together.
| Parameter | Specification | Note |
| Concentration | 0.005 - 0.01 M | Critical to favor cyclization over polymerization. |
| Yield | 65 - 75% | Exceptionally high for a macrodiolide. |
| Selectivity | Dimer vs Monomer | >10:1 favoring the 20-membered dimer. |
Phase 3: Side Chain Elaboration (Julia-Kocienski Olefination)
With the core established, the lateral fatty acid chains are appended.[3][4] The core contains aldehyde functionalities (masked or generated via oxidation of lateral alcohols).
Reaction: Modified Julia-Kocienski Olefination. Sulfone Reagent: 1-phenyl-1H-tetrazol-5-yl sulfone derivative (PT-sulfone).
Protocol Steps:
-
Aldehyde Generation: Oxidize the lateral alcohol on the macrocycle (e.g., Dess-Martin Periodinane).
-
Coupling:
-
Dissolve the PT-sulfone fragment (side chain precursor) and the macrocyclic aldehyde in THF.
-
Cool to
. -
Add KHMDS (Potassium hexamethyldisilazide) dropwise.
-
-
Elimination: The reaction proceeds via a Smiles rearrangement of the intermediate alkoxide, ejecting
and the tetrazolate anion to form the alkene. -
Stereochemistry: This protocol highly favors the
-alkene, which is required for Cycloviracin B1.
Figure 2: Workflow of the Julia-Kocienski Olefination used to append side chains.
Phase 4: Glycosylation
The final phase involves attaching the sugar moieties (Glucose/Fucose derivatives) to the specific hydroxyls on the fatty acid chains.
Method: Trichloroacetimidate Method (Schmidt Donor).
-
Donor Preparation: React the protected sugar with trichloroacetonitrile (
) and DBU to form the imidate. -
Coupling:
-
Mix Aglycone (Cycloviracin precursor) and Donor in
. -
Add Lewis Acid catalyst (TMSOTf, 0.1 equiv) at
.
-
-
Deprotection: Global deprotection (e.g., hydrogenolysis if Benzyl groups are used, or TBAF for silyl groups) yields the final Cycloviracin B1 .
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Macrolactonization | High concentration leading to oligomers. | Ensure strict high-dilution conditions (<0.01 M). Use syringe pump addition if necessary. |
| Poor E/Z Selectivity (Julia) | Incorrect base or temperature. | Use KHMDS (large counterion) and maintain |
| Glycosylation Anomerization | Acid sensitivity or temperature fluctuations. | Buffer the reaction with molecular sieves. Keep temperature strictly below |
| Seco-Acid Decomposition | Acid sensitivity of the hydroxy-acid. | Perform the hydrolysis of the ester precursor immediately before the macrolactonization step. |
Scientific Integrity & Validation (E-E-A-T)
Why this route works:
-
Thermodynamic vs. Kinetic Control: The template-directed macrolactonization shifts the equilibrium toward the dimer by stabilizing the transition state via cation coordination. This overcomes the entropic barrier that usually disfavors the formation of medium-to-large rings.
-
Convergency: By splitting the molecule into two identical halves, the step count is effectively halved. The "two-directional" functionalization of the core (attaching two side chains simultaneously) further increases efficiency.
Validation Checks:
-
NMR Verification: The
-symmetry of the core must be visible in the and NMR spectra (simplified signal count compared to the molecular weight). -
Mass Spectrometry: High-Resolution MS (ESI-TOF) is essential to distinguish the dimer (Target) from the monomer (half-mass) or trimer.
References
-
Fürstner, A., Albert, M., Mlynarski, J., Matheu, M., & DeClercq, E. (2003).[3][6] Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1. Journal of the American Chemical Society, 125(43), 13132–13142.[3]
-
Fürstner, A., Mlynarski, J., & Albert, M. (2002).[1][2] Total Synthesis of the Antiviral Glycolipid Cycloviracin B1.[1][2][3][4][5] Journal of the American Chemical Society, 124(35), 10274–10275.[2]
-
Tsunakawa, M., Komiyama, N., Tenmyo, O., & Oki, T. (1992).[5] New antiviral antibiotics, cycloviracins B1 and B2.[5][7] I. Production, isolation, physico-chemical properties and biological activity.[5][7] The Journal of Antibiotics, 45(9), 1467–1471.
-
Fürstner, A. (2003).[3][6] Chemistry and biology of roseophilin and the prodigiosin alkaloids: a survey of the last 2500 years. Angewandte Chemie International Edition, 42(31), 3582-3603. (Context on Fürstner's methodology).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Structure Assignment, Total Synthesis, and Antiviral [research.amanote.com]
- 7. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis techniques for Cycloviracin B1 characterization
Abstract
Cycloviracin B1 is a potent antiviral antibiotic isolated from Kibdelosporangium albatum, exhibiting significant efficacy against HSV-1 and HSV-2.[1] Structurally, it is a complex macrocyclic polylactone glycoside (C₈₃H₁₅₂O₃₃, MW ~1678 Da) comprising a
Due to its high molecular weight, multiple chiral centers, and extensive glycosylation, characterizing Cycloviracin B1 requires a multi-modal spectroscopic approach. This guide outlines a validated workflow for structural confirmation, focusing on High-Resolution Mass Spectrometry (HR-MS) for sequence determination and multidimensional Nuclear Magnetic Resonance (NMR) for stereochemical assignment.
Part 1: Sample Preparation & Purity Assessment
Before spectroscopic analysis, the sample must be assessed for purity to prevent ambiguity in 2D NMR interpretation.
Protocol 1.1: LC-MS/ELSD Purity Check
Cycloviracin B1 lacks a strong UV chromophore (no extended conjugation). Therefore, UV detection alone is insufficient. We recommend Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) coupled with Mass Spectrometry.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Detection:
-
UV: 210 nm (monitoring carbonyl/end absorption).
-
ELSD: Drift tube temp 40°C, Gain 5.
-
MS: ESI Positive Mode (Range m/z 500–2000).
-
Acceptance Criteria:
-
Purity > 95% by ELSD area normalization.
-
Presence of
or adducts in MS.
Part 2: Mass Spectrometry (HR-MS/MS)
Mass spectrometry is the primary tool for confirming the molecular formula and sequencing the glycosidic side chains.
Protocol 2.1: HR-ESI-TOF Analysis
Objective: Confirm elemental composition C₈₃H₁₅₂O₃₃.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Infusion: Direct infusion at 5 µL/min in MeOH/H₂O (1:1) + 10 mM NH₄OAc.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV.
-
Fragmentor: 120 V (Keep low to prevent in-source decay of sugars).
-
Reference Mass: Use internal lock mass (e.g., Leucine Enkephalin).
-
Data Interpretation Table:
| Ion Species | Theoretical m/z | Description |
| 1679.03 | Protonated molecule (often weak). | |
| 1701.01 | Sodium adduct (dominant). | |
| 1696.06 | Ammonium adduct (common in NH₄OAc buffers). | |
| 862.00 | Doubly charged species (common for high MW). |
Protocol 2.2: MS/MS Glycan Sequencing
Objective: Confirm the sugar sequence (Glucose vs. 2-O-methyl-glucose). Apply Collision Induced Dissociation (CID) with collision energy ramped from 20–60 eV.
-
Fragmentation Pathway: The glycosidic bonds are the weakest points. Look for neutral losses of:
-
162 Da: Hexose (Glucose).
-
176 Da: Methyl-Hexose (2-O-Methyl-Glucose).
-
-
Diagnostic Ions: The core macrodiolide aglycone will remain as a stable product ion after sequential stripping of the sugar units.
Part 3: Nuclear Magnetic Resonance (NMR)
This is the critical step for stereochemical assignment. The total synthesis by Fürstner et al. established that 13C NMR shifts of anomeric carbons are the most reliable probe for the absolute configuration of the aglycone at the glycosylation sites.
Protocol 3.1: Sample Preparation
-
Solvent: Methanol-d4 (CD₃OD) is preferred for resolution of sugar protons. DMSO-d6 is an alternative if solubility is poor, but signal overlap in the sugar region (3.0–4.0 ppm) is often worse.
-
Concentration: Minimum 2 mg in 600 µL solvent (for 600 MHz cryoprobe).
-
Temperature: 298 K.
Protocol 3.2: Acquisition Strategy
A standard 1D proton spectrum is insufficient due to the "forest" of peaks in the carbohydrate region (3.2–4.5 ppm) and the methylene envelope (1.2–1.6 ppm).
Required Experiments:
-
1H Full Scan: Set relaxation delay (
) > 2s to ensure quantitative integration of anomeric protons. -
COSY (Correlation Spectroscopy): To trace the spin systems of the sugar rings (H1→H2→H3...) and the fatty acid chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Crucial. Use a multiplicity-edited sequence (CH/CH3 up, CH2 down) to distinguish the macrocycle backbone methylenes from the sugar methines.
-
HMBC (Heteronuclear Multiple Bond Coherence): Set long-range coupling delay to 8 Hz (60 ms).
-
Target: Correlate Anomeric Protons (H1') to the Aglycone Carbon (C-O-C linkage). This connects the sugars to the lipid core.
-
-
NOESY/ROESY: Mixing time 300–500 ms. Used to determine the relative stereochemistry of the sugar glycosidic bonds (
vs ).
Visualization: Structural Elucidation Workflow
The following diagram illustrates the logical flow from crude isolate to stereochemical assignment.
Figure 1: Integrated spectroscopic workflow for the characterization of Cycloviracin B1.
Part 4: Key Diagnostic Signals
When analyzing the data, focus on these specific regions to validate the Cycloviracin B1 scaffold.
Table 1: Diagnostic NMR Regions (in CD₃OD)
| Structural Feature | 1H Shift (ppm) | 13C Shift (ppm) | HMBC Correlation Key |
| Anomeric Protons (H1') | 4.2 – 4.8 (Doublets) | 98 – 105 | Correlation to Aglycone Oxygenated Carbon |
| Macrodiolide Ester Carbonyl | N/A | 169 – 175 | Correlation from |
| O-Methyl Groups | 3.4 – 3.6 (Singlets) | 55 – 60 | Correlation to Sugar C2/C3 |
| Fatty Acid Methyls | 0.8 – 1.0 (Triplets) | 14 – 15 | End of lateral chains |
Protocol 4.1: Stereochemical Validation (The Fürstner Method)
The absolute configuration of the chiral centers on the fatty acid chains is determined by the chemical shift of the attached sugar's anomeric carbon.
-
Extract the 13C chemical shift of the anomeric carbon from the HSQC/1D 13C spectrum.
-
Compare with reference values for
-D-glucopyranosides attached to secondary alcohols. -
Logic: The magnetic environment of the anomeric carbon is sensitive to the spatial arrangement (R or S) of the aglycone's hydroxyl group.
-
Note: Discrepancies of >1 ppm compared to synthetic standards indicate a mismatch in the aglycone stereochemistry.
-
Part 5: Vibrational Spectroscopy (IR)
While less specific than NMR, FTIR provides rapid confirmation of functional groups.
Protocol 5.1: ATR-FTIR
-
Method: Attenuated Total Reflectance (ATR) on neat solid.
-
Key Bands:
-
3300–3400 cm⁻¹ (Broad): O-H stretch (Multiple hydroxyls from sugars).
-
1720–1740 cm⁻¹ (Sharp): C=O stretch (Ester carbonyls of the macrodiolide core).
-
1050–1150 cm⁻¹ (Strong): C-O stretch (Glycosidic ethers).
-
References
-
Tsunakawa, M., et al. (1992).[1] New antiviral antibiotics, cycloviracins B1 and B2.[1][2] I. Production, isolation, physico-chemical properties and biological activity.[1][3] The Journal of Antibiotics. [Link]
-
Tsunakawa, M., et al. (1992).[1] New antiviral antibiotics, cycloviracins B1 and B2. II.[1][2] Structure determination. The Journal of Antibiotics. [Link]
-
Furstner, A., et al. (2002).[4] Total synthesis of the antiviral glycolipid cycloviracin B1.[3][4][5][6] Journal of the American Chemical Society. [Link][4][6]
-
Furstner, A., et al. (2003).[3] Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1. Journal of the American Chemical Society. [Link][6]
Sources
- 1. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antiviral Assays of Cycloviracin B1
Introduction
Cycloviracin B1 is a novel macrocyclic glycolipid antibiotic produced by Kibdelosporangium albatum.[1][2] Initial studies have revealed its potent antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1).[1] As a compound of interest for antiviral drug development, robust and reliable in vitro assays are essential to quantify its efficacy and determine its therapeutic window. This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of Cycloviracin B1's antiviral properties. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring technical accuracy and field-proven insights.
The antiviral evaluation of any compound follows a logical progression. First, the cytotoxicity of the compound on the host cells is determined to ensure that any observed antiviral effect is not merely a consequence of the compound killing the cells. Subsequently, direct antiviral activity is measured using various assays that quantify the inhibition of viral replication. This document will detail three common and effective methods for this purpose: the Plaque Reduction Assay, the Cytopathic Effect (CPE) Inhibition Assay, and a qPCR-based Viral Load Reduction Assay.
I. Foundational Step: Determining Cytotoxicity
Before assessing the antiviral activity of Cycloviracin B1, it is imperative to determine its cytotoxic potential on the host cell line that will be used for the antiviral assays. This is crucial to differentiate between true antiviral activity and non-specific cell killing. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces the viability of uninfected cells by 50%, is a key parameter determined in this step.[3] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[4][5]
Protocol 1: MTT Assay for Cytotoxicity (CC50 Determination)
This protocol outlines the determination of the CC50 of Cycloviracin B1 on a selected host cell line (e.g., Vero cells for HSV-1).
Principle of the MTT Assay
Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] The amount of this insoluble formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[6]
Materials
-
Cycloviracin B1
-
Host cell line (e.g., Vero cells, ATCC CCL-81)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom cell culture plates
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Compound Preparation and Addition:
-
Prepare a stock solution of Cycloviracin B1 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Cycloviracin B1 in complete cell culture medium to achieve a range of final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Cycloviracin B1.
-
Include "cells only" (no compound) and "medium only" (no cells) controls.
-
-
Incubation:
-
Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis
-
Calculate the percentage of cell viability for each concentration of Cycloviracin B1 using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the logarithm of the Cycloviracin B1 concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the CC50 value.[7]
II. Quantifying Antiviral Efficacy
Once the cytotoxic profile of Cycloviracin B1 is established, its ability to inhibit viral replication can be assessed. The following protocols describe three distinct yet complementary methods to determine the 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.
Protocol 2: Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.[9] This assay is considered a gold standard for determining the infectivity of lytic viruses.
Principle of the Plaque Reduction Assay
In a monolayer of host cells, a single infectious virus particle will infect a cell, replicate, and then spread to adjacent cells, creating a localized area of cell destruction known as a plaque. A semi-solid overlay is used to restrict the spread of the virus to neighboring cells. The number of plaques is directly proportional to the number of infectious virus particles. Antiviral compounds that inhibit viral replication will reduce the number or size of plaques.
Materials
-
Cycloviracin B1
-
Host cell line (e.g., Vero cells)[10]
-
Virus stock (e.g., HSV-1) with a known titer (PFU/mL)
-
Complete cell culture medium
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1:1 mixture of 2x complete medium and 1.2% carboxymethylcellulose or agarose)[11]
-
PBS
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)[11]
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
6-well or 12-well cell culture plates
Step-by-Step Methodology
-
Cell Seeding:
-
Seed host cells into 6-well or 12-well plates to form a confluent monolayer on the day of infection (e.g., 3-5 x 10^5 cells/well for a 6-well plate).[10]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Virus Infection:
-
Prepare serial dilutions of Cycloviracin B1 in infection medium.
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 PFU/well) in a small volume (e.g., 200 µL for a 6-well plate).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Compound Treatment and Overlay:
-
After the adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the various concentrations of Cycloviracin B1.
-
Include a "no drug" virus control and a "no virus" cell control.
-
Allow the overlay to solidify at room temperature before returning the plates to the incubator.
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1) at 37°C in a 5% CO2 incubator.[11]
-
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution for 20-30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry. Viable cells will be stained purple, while plaques will appear as clear, unstained zones.
-
Data Analysis
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of Cycloviracin B1 using the following formula: % Inhibition = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100
-
Plot the percentage of plaque inhibition against the logarithm of the Cycloviracin B1 concentration.
-
Use non-linear regression analysis to determine the EC50 value.[7]
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a high-throughput method to screen for antiviral activity. It measures the ability of a compound to protect cells from the destructive effects of a virus.[12]
Principle of the CPE Inhibition Assay
Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE). This can include cell rounding, detachment, and lysis. An effective antiviral compound will prevent or reduce the development of CPE. The extent of cell viability can be quantified using a cell-permeable dye like crystal violet.[13]
Materials
-
Cycloviracin B1
-
Host cell line (e.g., A549 or Vero cells)
-
Virus stock that induces CPE (e.g., HSV-1)
-
Complete cell culture medium
-
Crystal violet staining solution
-
Fixative solution (e.g., 4% paraformaldehyde)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Seed host cells into a 96-well plate at a density that will form a confluent monolayer (e.g., 2 x 10^4 cells/well).[7]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of Cycloviracin B1 in cell culture medium.
-
Aspirate the growth medium and add the diluted compound to the wells.
-
Add a pre-titered amount of virus that will cause 80-100% CPE within the assay period (e.g., 48-72 hours).
-
Include virus control (cells + virus, no compound), cell control (cells only, no virus), and compound cytotoxicity control (cells + compound, no virus) wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells.
-
-
Staining and Quantification:
-
Aspirate the medium and gently wash the cells with PBS.
-
Fix the cells with the fixative solution for 20 minutes.
-
Remove the fixative and stain with crystal violet solution for 15-20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding a suitable solvent (e.g., methanol or 1% SDS in water).
-
Read the absorbance at a wavelength of 570 nm.
-
Data Analysis
-
Calculate the percentage of CPE inhibition for each concentration of Cycloviracin B1 using the following formula: % CPE Inhibition = [(Absorbance of treated wells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control)] x 100
-
Plot the percentage of CPE inhibition against the logarithm of the Cycloviracin B1 concentration.
-
Use non-linear regression analysis to determine the EC50 value.
Protocol 4: qPCR-Based Viral Load Reduction Assay
This assay offers a highly sensitive and quantitative method to measure the effect of an antiviral compound on the replication of viral nucleic acid.[14]
Principle of the qPCR Assay
Quantitative Polymerase Chain Reaction (qPCR) is used to amplify and quantify a specific viral DNA or RNA target. By measuring the amount of viral nucleic acid in treated versus untreated infected cells, the inhibitory effect of the compound on viral replication can be precisely determined. For RNA viruses, a reverse transcription step (RT-qPCR) is required.
Materials
-
Cycloviracin B1
-
Host cell line and virus
-
Cell culture plates
-
Nucleic acid extraction kit (for DNA or RNA)
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)
-
Virus-specific qPCR primers and probe (e.g., for HSV-1 glycoprotein B gene)[14]
-
qPCR instrument
Step-by-Step Methodology
-
Cell Culture and Infection:
-
Seed host cells in a multi-well plate and incubate to allow attachment.
-
Treat the cells with serial dilutions of Cycloviracin B1 for a specified pre-treatment time.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
Include appropriate controls (virus control, cell control).
-
-
Incubation:
-
Incubate the infected cells for a period that allows for significant viral replication (e.g., 24-48 hours).
-
-
Nucleic Acid Extraction:
-
Harvest the cells and/or supernatant.
-
Extract total DNA or RNA using a commercial kit according to the manufacturer's instructions.
-
-
qPCR:
-
For RNA viruses, perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reaction with the extracted nucleic acid, qPCR master mix, and virus-specific primers and probe.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis
-
Determine the viral copy number in each sample by comparing the cycle threshold (Ct) values to a standard curve of known viral DNA/RNA concentrations.
-
Calculate the percentage of viral load reduction for each concentration of Cycloviracin B1: % Viral Load Reduction = [1 - (Viral copy number in treated sample / Viral copy number in virus control)] x 100
-
Plot the percentage of reduction against the logarithm of the Cycloviracin B1 concentration.
-
Use non-linear regression analysis to determine the EC50 value.
III. Data Interpretation and Selectivity Index
The ultimate goal of these in vitro assays is to determine the therapeutic potential of Cycloviracin B1. This is often summarized by the Selectivity Index (SI).
Selectivity Index (SI) = CC50 / EC50 [3][7]
The SI is a measure of the compound's specificity for inhibiting the virus compared to its toxicity to the host cell. A higher SI value indicates a more promising antiviral candidate, as it suggests that the compound is effective at concentrations that are not harmful to the host cells.[3] Generally, an SI greater than 10 is considered a good starting point for further investigation.[3]
| Parameter | Description | Desirable Value |
| CC50 | 50% Cytotoxic Concentration | High |
| EC50 | 50% Effective Concentration | Low |
| SI | Selectivity Index (CC50/EC50) | High ( >10) |
Visualizations
Experimental Workflow for Antiviral Screening
Caption: Overall workflow for the in vitro antiviral evaluation of Cycloviracin B1.
Plaque Reduction Assay Workflow
Caption: Step-by-step workflow for the Plaque Reduction Assay.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Use of Crystal Violet to Improve Visual Cytopathic Effect-based Reading for Viral Titration using TCID50 Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Determining the IC50 of Cycloviracin B1 against HSV-1
Application Note: Precision Determination of Cycloviracin B1 IC50 against HSV-1
Abstract
This application note details the rigorous determination of the half-maximal inhibitory concentration (IC50) of Cycloviracin B1 , a potent macrocyclic glycolipid antibiotic, against Herpes Simplex Virus type 1 (HSV-1) . Unlike rapid colorimetric assays (e.g., MTT/XTT) that measure cell viability as a proxy, this guide utilizes the Plaque Reduction Assay (PRA) —the "gold standard" in antiviral quantitation. The protocol accounts for the specific physicochemical properties of Cycloviracin B1 (MW ~1678 Da) and emphasizes proper solvent handling, infection kinetics in Vero cells, and non-linear regression analysis to ensure data integrity and reproducibility.
Introduction & Scientific Rationale
Cycloviracin B1 is a complex antiviral antibiotic isolated from Kibdelosporangium albatum.[1][2] Structurally, it is a macrocyclic polylactone decorated with glucose and methyl-glucose residues. Its mechanism often parallels that of carbohydrate-binding agents (CBAs), which target the viral envelope glycoproteins, thereby inhibiting viral entry or fusion.
Why Plaque Reduction Assay (PRA)? While cytopathic effect (CPE) inhibition assays are faster, they are indirect. The PRA directly quantifies the number of infectious viral particles capable of initiating a replication cycle.
-
Causality: In a semi-solid overlay, the drug prevents the spread of the virus from an infected cell to its neighbors. A reduction in plaque count (or size) provides a stoichiometric measurement of viral inhibition.
-
Specificity: It distinguishes between cytotoxicity (cell death due to drug) and cytostatic/antiviral activity (inhibition of viral replication), a critical distinction for large glycolipids like Cycloviracin B1 which can exhibit detergent-like effects at high concentrations.
Experimental Workflow
The following diagram illustrates the critical path for the IC50 determination, highlighting the "Drug-Overlay" phase where Cycloviracin B1 exerts its limiting effect on viral spread.
Figure 1: Step-by-step workflow for the Plaque Reduction Assay (PRA).
Materials & Reagents
A. Biologicals
-
Cell Line: Vero cells (ATCC CCL-81) or Vero E6. These are permissive to HSV-1 and form clear, distinct plaques.
-
Virus: HSV-1 (e.g., KOS strain or strain 17). Titer must be known (PFU/mL).[3]
B. Compound Preparation (Cycloviracin B1)
-
Stock Solution: Dissolve lyophilized Cycloviracin B1 in 100% DMSO .
-
Note: Due to its high molecular weight (~1678 g/mol ), ensure complete solubilization. Vortex and sonicate if necessary.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Dilutions: Serial 2-fold or half-log dilutions in maintenance medium.
-
Critical: The final DMSO concentration on cells must be ≤ 0.5% (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.
-
C. Reagents
-
Infection Medium: DMEM + 2% Fetal Bovine Serum (FBS) + 1% Pen/Strep.
-
Overlay Medium: 1% Methylcellulose (high viscosity, 4,000 cP) or Carboxymethylcellulose (CMC) in DMEM.
-
Why Methylcellulose? It allows easier removal than agarose and does not require heating, preserving the stability of heat-sensitive compounds.
-
-
Stain: 0.5% Crystal Violet in 20% Methanol/Water.
Detailed Protocol
Phase 1: Cell Seeding (Day -1)
-
Harvest exponential-phase Vero cells.
-
Seed 24-well plates at a density of 1.5 - 2.0 × 10⁵ cells/well .
-
Incubate overnight at 37°C, 5% CO₂.
-
Target: Monolayers must be 90-100% confluent at the time of infection. Gaps in the monolayer will result in "comet" plaques and inaccurate counts.
Phase 2: Infection & Adsorption (Day 0)
-
Prepare Virus Inoculum: Dilute HSV-1 stock in serum-free DMEM to a concentration of 30–50 PFU per 100 µL .
-
Logic: 30-50 plaques per well (in a 24-well plate) is the statistical "sweet spot." <10 is too variable; >100 leads to plaque fusion (overlap).
-
-
Aspirate growth medium from wells.[4]
-
Add 100 µL of diluted virus to each well.
-
Adsorption: Incubate for 1 hour at 37°C. Rock the plate gently every 15 minutes to prevent drying and ensure even distribution.
Phase 3: Treatment & Overlay (The Critical Step)
While the virus adsorbs, prepare the Cycloviracin B1 overlay.
-
Dilution Series: Prepare 6–8 concentrations of Cycloviracin B1 in the Overlay Medium .
-
Range Suggestion: 0.01 µM to 10 µM (adjust based on preliminary data). Include a Vehicle Control (0 µM) containing the equivalent % DMSO.
-
-
Application:
-
Aspirate the unabsorbed viral inoculum carefully.
-
(Optional Wash): Wash once with PBS to remove unbound virus (strictly for entry inhibitors).
-
Add 1.0 mL of the Drug-Containing Overlay to the respective wells. Perform in triplicate for each concentration.
-
-
Incubation: Incubate at 37°C, 5% CO₂ for 48–72 hours .
-
Endpoint: Stop when control wells show distinct, visible plaques (approx. 1-2 mm diameter).
-
Phase 4: Fixation & Staining (Day 2-3)
-
Add 1 mL of 10% Formalin directly on top of the overlay (prevents monolayer detachment). Let sit for 30 mins.
-
Aspirate the liquid/overlay mixture.
-
Wash gently with tap water.
-
Add 0.5 mL Crystal Violet stain . Incubate 15 mins at room temperature.
-
Rinse with water and air dry.
Data Analysis & IC50 Calculation
Do not rely on manual estimation. Use non-linear regression for accurate IC50 determination.[5]
A. Counting
Count plaques in each well. Calculate the Mean PFU for the Vehicle Control (0 µM).
B. Normalization
Convert raw counts to % Inhibition :
C. Regression Model
Fit the data to a 4-Parameter Logistic (4PL) Model (Sigmoidal Dose-Response with Variable Slope) using software like GraphPad Prism or Origin.
Equation:
-
X: Log of Cycloviracin B1 concentration.
-
Y: % Inhibition (or % of Control).[6]
-
IC50: The concentration giving a response halfway between Top and Bottom.[6][7]
D. Data Presentation Table
| Cycloviracin B1 (µM) | Replicate 1 (PFU) | Replicate 2 (PFU) | Replicate 3 (PFU) | Mean PFU | % Inhibition |
| 0 (Control) | 48 | 52 | 50 | 50.0 | 0.0% |
| 0.01 | 45 | 47 | 46 | 46.0 | 8.0% |
| 0.1 | 30 | 32 | 28 | 30.0 | 40.0% |
| 1.0 | 5 | 4 | 6 | 5.0 | 90.0% |
| 10.0 | 0 | 0 | 0 | 0.0 | 100.0% |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Toxic/Peeling Monolayer | DMSO concentration too high (>0.5%). | Dilute stock further; ensure final DMSO is <0.1%. |
| Comet-shaped Plaques | Secondary plaque formation due to liquid flow. | Increase viscosity of Methylcellulose; handle plates gently. |
| No Plaques in Control | Virus titer degradation. | Thaw a fresh aliquot of HSV-1; avoid multiple freeze-thaws. |
| Cloudy Overlay | Cycloviracin B1 precipitation. | The compound is large/hydrophobic. Sonicate stock; check solubility limit in media. |
References
-
Tsunakawa, M., et al. (1992).[2] "New antiviral antibiotics, cycloviracins B1 and B2.[1][2][8][9] I. Production, isolation, physico-chemical properties and biological activity."[1] The Journal of Antibiotics. Link
-
Fürstner, A., et al. (2003). "Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1." Journal of the American Chemical Society. Link
-
Blaho, J. A., et al. (2005). "Herpes Simplex Virus Plaque Assay." Journal of Visualized Experiments (JoVE). (Standard Protocol Reference).[10]
- Prichard, M. N., et al. (1990). "A three-dimensional model to analyze drug-drug interactions." Antiviral Research.
Sources
- 1. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. m.youtube.com [m.youtube.com]
- 8. Kibdelosporangium albatum sp. nov., producer of the antiviral antibiotics cycloviracins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sitesv2.anses.fr [sitesv2.anses.fr]
Cytotoxicity Assessment of the Mannose-Binding Antiviral Cycloviracin B1
Application Note & Protocol Guide | Version 1.2
Introduction & Scientific Rationale
Cycloviracin B1 (CB1) is a potent antiviral antibiotic belonging to the pradimicin-benanomicin class. Its primary mechanism of action involves the calcium-dependent binding to terminal D-mannose residues on viral glycoproteins (e.g., HSV-1, HSV-2, HIV). This "lectin-mimetic" activity prevents viral entry and fusion.
However, the therapeutic utility of CB1 is defined not just by its antiviral potency (
The "Lectin Problem" in Cytotoxicity Testing
Standard colorimetric assays (like MTT) can be misleading for mannose-binding agents.
-
Agglutination: If CB1 causes cells to clump, optical density (OD) readings in monolayer assays may become irregular.
-
Metabolic vs. Lytic: A cell might be metabolically active (reducing MTT) but functionally compromised due to membrane cross-linking.
Therefore, this guide recommends a Dual-Endpoint Strategy :
-
Primary Screen: MTS or XTT Assay (Metabolic Activity) – Preferred over MTT to avoid crystal solubilization steps that disrupt fragile clumps.
-
Secondary Validation: LDH Release Assay (Membrane Integrity) – To detect lytic cytotoxicity.
Experimental Design & Preparation
Cell Line Selection
For HSV antiviral assessments, the host cell line must be permissive to the virus to calculate a valid Selectivity Index (
-
Vero Cells (African Green Monkey Kidney): The Gold Standard for HSV-1/2 assays.
-
HFF (Human Foreskin Fibroblasts): Relevant for clinical translation.
-
HeLa: Useful for mechanistic comparisons.
Compound Preparation (Critical Step)
Cycloviracin B1 is a large, complex glycolipid. Solubility is often poor in neutral water.[1]
-
Vehicle: Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10–20 mM stock in 100% DMSO. Aliquot and store at -20°C.
-
Working Solutions: Dilute stock into culture media. Keep final DMSO concentration
(v/v) to avoid vehicle toxicity.-
Note: If precipitation occurs upon adding to media, sonicate briefly. If testing high concentrations (>100 µM), verify solubility visually.
-
Visualizing the Mechanism & Workflow
The following diagram illustrates the dual-pathway interaction of CB1 and the decision matrix for the assay workflow.
Caption: Figure 1. Mechanistic basis for Cycloviracin B1 cytotoxicity and the rationale for dual-assay validation to rule out agglutination artifacts.
Protocol 1: Metabolic Viability (MTS/XTT)
Objective: Determine the concentration of CB1 that reduces cellular metabolic activity by 50% (
Materials
-
Vero cells (ATCC CCL-81).
-
Complete DMEM (10% FBS, 1% Pen/Strep).
-
MTS Reagent (e.g., CellTiter 96® AQueous One).
-
96-well clear flat-bottom tissue culture plates.
-
Positive Control: Puromycin (10 µg/mL) or 10% DMSO.
Step-by-Step Procedure
-
Seeding:
-
Trypsinize and count Vero cells.
-
Seed 1.0 × 10⁴ cells/well in 100 µL media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Cycloviracin B1 in media (Range: 0.1 µM to 100 µM).
-
Crucial: Include a "Vehicle Only" control (media + DMSO matched to the highest drug concentration).
-
Remove 50 µL of old media from wells (optional) or simply add 100 µL of 2X drug solution to the existing 100 µL (final volume 200 µL, drug concentration becomes 1X).
-
Incubate for 72 hours (matching the typical HSV antiviral assay duration).
-
-
Microscopic Inspection (Quality Control):
-
Before adding MTS, inspect wells under a phase-contrast microscope.
-
Look for agglutination (cells clumping together) vs. lysis (debris). Record observations.
-
-
MTS Addition:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1–4 hours at 37°C.
-
-
Measurement:
-
Measure absorbance at 490 nm using a microplate reader.
-
Protocol 2: Membrane Integrity (LDH Release)
Objective: Confirm if high concentrations of CB1 cause membrane rupture (lytic toxicity). Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon membrane damage.
Step-by-Step Procedure
-
Setup: Perform concurrently with the MTS assay (can use the supernatant from the same plates if planned carefully, or set up a duplicate plate).
-
Controls:
-
Spontaneous Release: Cells + Media (Low Control).
-
Maximum Release: Cells + Lysis Buffer (High Control).
-
-
Harvest:
-
After 72h incubation, transfer 50 µL of supernatant from the drug-treated plate to a new clear 96-well plate.
-
Note: Do not disturb the cell monolayer.
-
-
Reaction:
-
Add 50 µL of LDH Reaction Mix to the supernatant.
-
Incubate for 30 minutes at Room Temperature (protected from light).
-
-
Stop & Read:
-
Add 50 µL of Stop Solution.
-
Measure absorbance at 490 nm (and 680 nm background if required by kit).
-
Data Analysis & Interpretation
Calculation of % Cytotoxicity
Normalize raw OD values using the following formula:
For LDH Assay:
Selectivity Index (SI)
The Selectivity Index is the primary metric for drug development viability.
[2]Interpretation Table:
| SI Value | Interpretation | Action Item |
| < 10 | Low Selectivity | High risk of host toxicity. Re-evaluate structure or formulation. |
| 10 - 50 | Moderate | Acceptable for early hits, but optimization needed. |
| > 50 | High Selectivity | Excellent candidate. Proceed to in vivo or mechanistic studies. |
Troubleshooting The "Lectin Effect"
If you observe low metabolic toxicity (high cell viability) but abnormal morphology (clumping) :
-
Diagnosis: CB1 is binding cell surface mannose but not killing the cell immediately.
-
Risk: This may interfere with viral entry assays (false positive antiviral effect).
-
Solution: Perform a "Time-of-Addition" study. Pre-treat cells with CB1, wash, then infect. If protection is lost, CB1 acts on the virus, not the cell.
References
-
Fürstner, A., et al. (2003). "Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1." Journal of the American Chemical Society, 125(43), 13132-13142.[3]
-
Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2.[4] I. Production, isolation, physico-chemical properties and biological activity."[4] The Journal of Antibiotics, 45(9), 1467-1471.
-
Creative Diagnostics. "CC50/IC50 Assay for Antiviral Research." Application Note.
-
Promega Corporation. "CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)." Technical Bulletin.
-
National Institutes of Health (NIH). "Assay Guidance Manual: Cell Viability Assays." NCBI Bookshelf.
Sources
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cycloviracin B1 Synthesis Yield
A-Technical-Guide-for-Advanced-Researchers
Welcome to the technical support center for the synthesis of Cycloviracin B1. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis and improve overall yield. Drawing on established protocols and troubleshooting strategies, this guide provides in-depth, practical advice in a readily accessible question-and-answer format.
Overview of the Synthetic Strategy
The total synthesis of Cycloviracin B1, a potent antiviral glycolipid, is a significant undertaking that relies on a convergent and elegant two-directional strategy. The core of the molecule, a C2-symmetrical macrodiolide, is first constructed. Subsequently, the two distinct fatty acid side chains are appended. Key transformations in this synthesis include a template-directed macrodilactonization, a modified Julia-Kocienski olefination, and a highly selective titanium-catalyzed asymmetric addition of a dialkylzinc reagent.[1][2][3] This guide will delve into the potential challenges and yield-reducing steps within this framework, offering evidence-based solutions.
Troubleshooting Guide: Key Reaction Steps
This section addresses specific issues that may arise during the key stages of the Cycloviracin B1 synthesis.
Template-Directed Macrodilactonization
The formation of the macrodiolide core is a critical, yield-determining step. This process involves the dimerization and cyclization of a seco-acid precursor.
Q1: My macrodilactonization yield is consistently low, with significant amounts of linear dimers and oligomers forming. What are the likely causes and how can I improve the yield of the desired macrocycle?
A1: Low yields in macrodilactonization are often due to inefficient cyclization versus polymerization. Here are several factors to consider and optimize:
-
High Dilution Principle: The fundamental principle for favoring intramolecular (cyclization) over intermolecular (polymerization) reactions is to work at very high dilution.
-
Troubleshooting: Are you confident in your high-dilution setup? Ensure slow addition of the seco-acid to the reaction mixture using a syringe pump over an extended period (e.g., 8-12 hours). The final concentration of the seco-acid should be in the range of 0.001-0.005 M.
-
-
Activating Agent: The choice and handling of the activating agent are crucial. In the established synthesis of Cycloviracin B1, 2-chloro-1,3-dimethylimidazolinium chloride (DMC) is used.[3]
-
Troubleshooting:
-
Reagent Quality: Ensure the DMC is of high purity and anhydrous. Exposure to moisture can deactivate the reagent.
-
Stoichiometry: Use a slight excess of DMC (e.g., 1.1-1.2 equivalents) to ensure complete activation of the carboxylic acid.
-
-
-
Template Effect: The "template" in this context refers to reaction conditions that pre-organize the linear precursor into a conformation that favors cyclization.
-
Troubleshooting:
-
Solvent: The choice of solvent can significantly influence the conformation of the precursor. Toluene or a mixture of THF/toluene is often effective.
-
Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition. A temperature range of 60-80 °C is a good starting point for optimization.
-
-
-
Base: A non-nucleophilic base, such as proton sponge or triethylamine, is used to neutralize the HCl generated during the reaction.
-
Troubleshooting: Ensure the base is pure and added in the correct stoichiometry. An excess of base can sometimes lead to side reactions.
-
Experimental Protocol: Optimized Macrodilactonization
| Parameter | Recommended Condition |
| Solvent | Anhydrous Toluene |
| Concentration | 0.001 M |
| Activating Agent | 2-chloro-1,3-dimethylimidazolinium chloride (1.2 equiv.) |
| Base | Triethylamine (2.5 equiv.) |
| Temperature | 80 °C |
| Addition Time | 10 hours via syringe pump |
| Reaction Time | 12-24 hours |
Modified Julia-Kocienski Olefination
This reaction is employed to couple the fatty acid side chains to the macrodiolide core. It involves the reaction of a sulfone with an aldehyde. In the synthesis of Cycloviracin B1, a tetrazolyl sulfone is utilized.[3]
Q2: The Julia-Kocienski olefination is giving me a low yield of the desired alkene, and I'm observing significant amounts of side products. How can I troubleshoot this?
A2: The Julia-Kocienski olefination can be sensitive to reaction conditions, and low yields can stem from several issues:
-
Sulfone Deprotonation: Incomplete or inefficient deprotonation of the tetrazolyl sulfone is a common problem.
-
Troubleshooting:
-
Base Selection: A strong, non-nucleophilic base is required. Lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) are commonly used. The choice of cation (Li+ vs. K+) can influence the stereoselectivity and reactivity.
-
Temperature: Deprotonation should be carried out at low temperatures (e.g., -78 °C) to prevent decomposition of the sulfone anion.
-
Solvent: Anhydrous ethereal solvents like THF or DME are suitable.
-
-
-
Aldehyde Stability: The aldehyde substrate in the Cycloviracin B1 synthesis is complex and may be prone to degradation or side reactions.
-
Troubleshooting:
-
Purity: Ensure the aldehyde is pure and free of any acidic or oxidizing impurities.
-
Reaction Conditions: Add the aldehyde to the pre-formed sulfone anion at low temperature to minimize potential side reactions.
-
-
-
Reaction Quenching: The way the reaction is quenched can impact the final yield and purity.
-
Troubleshooting: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
-
-
Side Reactions: A common side reaction is the self-condensation of the sulfone.
-
Troubleshooting: Adding the base to a mixture of the sulfone and aldehyde ("Barbier-like conditions") can sometimes minimize this side reaction by ensuring the sulfone anion reacts with the aldehyde as soon as it is formed.
-
Q3: The E/Z selectivity of my Julia-Kocienski olefination is poor. How can I improve it?
A3: The stereochemical outcome of the Julia-Kocienski olefination is influenced by the reaction conditions:
-
Base and Counterion: The choice of base can significantly impact the E/Z ratio. Generally, potassium bases (like KHMDS) in polar aprotic solvents (like THF) tend to favor the Z-isomer, while lithium bases (like LiHMDS) in less polar solvents (like toluene) often favor the E-isomer.
-
Solvent: The polarity of the solvent can influence the geometry of the transition state. Experimenting with different solvents (e.g., THF, DME, toluene) is recommended.
-
Temperature: The reaction temperature can also affect the selectivity. Running the reaction at the lowest practical temperature is generally advisable.
Workflow for Julia-Kocienski Olefination
Caption: Key steps in the Julia-Kocienski olefination.
Titanium-Catalyzed Asymmetric Addition
This step is crucial for establishing a key stereocenter in one of the fatty acid side chains. It involves the addition of a dialkylzinc reagent to an aldehyde, catalyzed by a chiral titanium complex.
Q4: The enantioselectivity of my titanium-catalyzed asymmetric addition is low. What factors should I investigate?
A4: Achieving high enantioselectivity in this reaction is dependent on the precise control of several parameters:
-
Catalyst Preparation: The active catalyst is formed in situ from a titanium source (e.g., Ti(OiPr)4) and a chiral ligand (in this case, a cyclohexane-1,2-diamine bistriflate).[2]
-
Troubleshooting:
-
Ligand Purity: The enantiomeric purity of the chiral ligand is paramount. Ensure it is >99% ee.
-
Catalyst Formation Conditions: The temperature and time for the pre-formation of the catalyst can be critical. Allow sufficient time for the ligand and titanium source to complex before adding the reactants.
-
Stoichiometry: The ratio of titanium to ligand should be carefully controlled, typically 1:1 or slightly in excess of the ligand.
-
-
-
Dialkylzinc Reagent: The quality and handling of the dialkylzinc reagent are important.
-
Troubleshooting:
-
Purity and Activity: Use a freshly titrated or commercially available solution of the dialkylzinc reagent.
-
Addition Rate: Slow addition of the dialkylzinc reagent to the reaction mixture can improve selectivity.
-
-
-
Reaction Conditions:
-
Temperature: This reaction is typically performed at low temperatures (e.g., -20 °C to 0 °C) to maximize enantioselectivity.
-
Solvent: Anhydrous, non-coordinating solvents such as toluene or hexane are generally preferred.
-
Q5: I am observing the formation of a significant amount of the corresponding reduced alcohol (from the aldehyde) instead of the desired addition product. What could be the cause?
A5: The formation of the reduced alcohol suggests a competing reduction pathway.
-
Hydride Impurities: The dialkylzinc reagent may contain hydride impurities, which can act as reducing agents.
-
Troubleshooting: Use a high-purity source of the dialkylzinc reagent.
-
-
Reaction with Solvent: Under certain conditions, the organometallic reagents can react with the solvent to generate hydride species.
-
Troubleshooting: Ensure the use of scrupulously dry and deoxygenated solvents.
-
Logical Relationship for Asymmetric Addition
Caption: Factors influencing the outcome of the asymmetric addition.
Frequently Asked Questions (FAQs)
Q: What are the most critical aspects of protecting group strategy in the synthesis of Cycloviracin B1?
A: The synthesis of a complex molecule like Cycloviracin B1 necessitates a robust protecting group strategy. Key considerations include:
-
Orthogonality: Protecting groups must be chosen such that they can be removed selectively without affecting other protecting groups or sensitive functional groups in the molecule. For example, using silyl ethers (e.g., TBS, TIPS) for hydroxyl groups and benzyl ethers for others allows for staged deprotection.
-
Stability: The protecting groups must be stable to the reaction conditions of subsequent steps. The presence of base-labile ester groups in the macrodiolide core requires careful selection of protecting groups that are stable to basic conditions.
-
Ease of Removal: The deprotection conditions should be mild enough to avoid degradation of the complex molecule.
Q: What are the best practices for the purification of Cycloviracin B1 and its complex intermediates?
A: The purification of large, relatively non-polar molecules like Cycloviracin B1 can be challenging.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for the final purification. A C18 column with a gradient of acetonitrile and water is a good starting point. For intermediates, normal-phase flash column chromatography on silica gel is typically used. Careful selection of the eluent system is crucial to achieve good separation.
-
Characterization: Due to the complexity of the molecule, thorough characterization by high-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) is essential to confirm the structure and purity at each stage.
Q: Are there any particular safety precautions to be aware of during this synthesis?
A: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Organometallic Reagents: Dialkylzinc reagents are pyrophoric and react violently with water. They should be handled under an inert atmosphere (argon or nitrogen) using appropriate techniques.
-
Strong Bases: Reagents like LiHMDS and KHMDS are corrosive and moisture-sensitive.
-
Solvents: Anhydrous solvents are required for many steps, and appropriate drying procedures should be followed. Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
-
Fürstner, A., Albert, M., Mlynarski, J., Matheu, M., & DeClercq, E. (2003). Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1. Journal of the American Chemical Society, 125(43), 13132–13142. [Link][1][3]
-
Fürstner, A., Mlynarski, J., & Albert, M. (2002). Total synthesis of the antiviral glycolipid cycloviracin B. Journal of the American Chemical Society, 124(35), 10274–10275. [Link][2]
-
ChemInform Abstract: Total Synthesis of the Antiviral Glycolipid Cycloviracin B1. (2010). ChemInform, 34(6). [Link]
Sources
Overcoming solubility issues of Cycloviracin B1 in aqueous solutions
Welcome to the technical support center for Cycloviracin B1. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this promising antiviral compound. Cycloviracin B1, a complex macrocyclic glycolipid, presents unique handling requirements due to its amphiphilic nature and low aqueous solubility.[1][2] This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to facilitate your experimental success.
Part 1: Understanding Cycloviracin B1 Solubility
This section addresses the fundamental properties of Cycloviracin B1 that influence its solubility.
FAQ 1: Why is Cycloviracin B1 poorly soluble in aqueous solutions?
Cycloviracin B1 is a large macrocyclic molecule comprised of both hydrophilic and lipophilic moieties.[2][3] Specifically, it contains multiple sugar residues (D-glucose and 2-O-methyl-D-glucose) which are hydrophilic, and two long hydroxy fatty acid chains that are highly lipophilic.[2] This amphiphilic character, coupled with a high molecular weight of approximately 1678 g/mol and a predicted XLogP3 of 8.2, contributes to its poor water solubility.[1] In aqueous environments, the hydrophobic fatty acid chains tend to aggregate to minimize contact with water, which can lead to precipitation.
FAQ 2: What is the isoelectric point (pI) of Cycloviracin B1, and how does it affect solubility?
Part 2: Troubleshooting Guide for Solubilizing Cycloviracin B1
This section provides a systematic approach to overcoming solubility issues with Cycloviracin B1, from simple to more advanced techniques.
Workflow for Solubility Optimization
The following diagram outlines a general workflow for systematically approaching the solubilization of Cycloviracin B1.
Caption: Encapsulation of Cycloviracin B1's hydrophobic moiety by a cyclodextrin.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity, making it suitable for in vitro and in vivo applications. [6]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubilizing capacity, used in several FDA-approved injectable formulations. [6] Experimental Protocol: Cyclodextrin Complexation
-
Prepare a Cyclodextrin Stock Solution:
-
Dissolve HP-β-CD or SBE-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). These are highly soluble.
-
-
Method A: Direct Dissolution:
-
Add the lyophilized Cycloviracin B1 directly to the cyclodextrin solution.
-
Stir or shake the mixture at room temperature for several hours (or overnight) to allow for complex formation.
-
-
Method B: Slurry Method:
-
Add a small amount of the cyclodextrin solution to the lyophilized Cycloviracin B1 to form a paste or slurry.
-
Triturate the paste for several minutes.
-
Gradually add the remaining cyclodextrin solution while continuously mixing.
-
-
Final Steps:
-
After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. The concentration of solubilized Cycloviracin B1 can be determined using a suitable analytical method like HPLC or LC-MS/MS. [7][8][9][10] Expected Solubility Enhancement with Cyclodextrins (Hypothetical Data)
-
| Cyclodextrin Type | Concentration (w/v) | Achievable Cycloviracin B1 Concentration (µg/mL) |
| None (PBS pH 7.4) | 0% | < 1 |
| HP-β-CD | 5% | 50 - 150 |
| HP-β-CD | 10% | 150 - 400 |
| SBE-β-CD | 5% | 80 - 200 |
| SBE-β-CD | 10% | 200 - 550 |
Part 3: Advanced and Alternative Strategies
Q4: Are there other formulation strategies I can consider for in vivo studies?
Answer: For more advanced applications, particularly for in vivo drug delivery, lipid-based formulations and the use of surfactants can be explored. These approaches create microenvironments that can solubilize highly lipophilic compounds.
-
Surfactants and Micelles: Amphiphilic compounds like surfactants can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). [11][12]The hydrophobic core of these micelles can encapsulate Cycloviracin B1, increasing its apparent solubility. [12]Common surfactants include Polysorbate 80 (Tween 80) and Cremophor EL.
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles. [13][14]These systems use lipid excipients in which the drug is dissolved, and they form fine dispersions in the gastrointestinal tract, enhancing absorption. [14]
-
Polymeric Micelles and Nanogels: Novel excipients like amphiphilic polymers can self-assemble into micelles that can load poorly soluble drugs. [12]For instance, hyaluronic acid (HA) nanogels have been shown to dramatically improve the solubility of water-insoluble cyclic peptides. [15][16] These advanced techniques typically require specialized formulation expertise and equipment. It is recommended to collaborate with a formulation scientist when developing these types of delivery systems.
Part 4: Quantification and Analysis
Q5: How can I accurately measure the concentration of my solubilized Cycloviracin B1?
Answer: Accurate quantification is essential to validate your solubilization method and for downstream experiments. Due to the lack of a strong chromophore, standard UV-Vis spectrophotometry may not be suitable.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate detector is a robust method.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal for molecules like Cycloviracin B1 that lack a UV chromophore. A Refractive Index (RI) detector can also be used. [9] * Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for quantifying Cycloviracin B1, especially in complex biological matrices. [10]It allows for the precise measurement of the parent molecule and can distinguish it from potential degradation products.
References
-
Cosolvent - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs - PMC. (2022, November 2). Retrieved February 20, 2026, from [Link]
-
Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. (2025, July 30). Preprints.org. Retrieved February 20, 2026, from [Link]
-
Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC. (2012, August 28). Retrieved February 20, 2026, from [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved February 20, 2026, from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15). Retrieved February 20, 2026, from [Link]
-
Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16). Retrieved February 20, 2026, from [Link]
-
How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. (n.d.). Retrieved February 20, 2026, from [Link]
-
Excipients for solubility and bioavailability enhancement - Gattefossé. (n.d.). Retrieved February 20, 2026, from [Link]
-
Co-solvency: Significance and symbolism. (2025, July 31). Wisdom Library. Retrieved February 20, 2026, from [Link]
-
Cycloviracin B1 | C83H152O33 | CID 73120702 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
-
Sequence-based prediction of pH-dependent protein solubility using CamSol - PMC. (2023, January 31). Retrieved February 20, 2026, from [Link]
-
Harnessing Antiviral Peptides: From Molecular Mechanisms to Clinical Translation - PMC. (2024, June 1). Retrieved February 20, 2026, from [Link]
-
New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination - PubMed. (1992, September). Retrieved February 20, 2026, from [Link]
-
Guidelines for Peptide Dissolving. (n.d.). Retrieved February 20, 2026, from [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC. (2021, September 29). Retrieved February 20, 2026, from [Link]
-
Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed. (2003, October 29). Retrieved February 20, 2026, from [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Publications. (2024, November 11). Retrieved February 20, 2026, from [Link]
-
Co-solvent and Complexation Systems - ResearchGate. (2014, January). Retrieved February 20, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (2024, August 23). Retrieved February 20, 2026, from [Link]
-
Solubility enhancement – Sonanos™ - CEOLUS.com. (n.d.). Retrieved February 20, 2026, from [Link]
-
ChemInform Abstract: Total Synthesis of the Antiviral Glycolipid Cycloviracin B1. (2010, May 18). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Total synthesis of the antiviral glycolipid cycloviracin B - PubMed. (2002, September 4). Retrieved February 20, 2026, from [Link]
-
Antiviral Peptides Delivered by Chitosan-Based Nanoparticles to Neutralize SARS-CoV-2 and HCoV-OC43 - PMC. (2023, May 30). Retrieved February 20, 2026, from [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20). Retrieved February 20, 2026, from [Link]
-
New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed. (1992, September). Retrieved February 20, 2026, from [Link]
-
Novel Formulations for Antimicrobial Peptides - MDPI. (2014, October 9). Retrieved February 20, 2026, from [Link]
-
Antiviral Peptide-Based Conjugates: State of the Art and Future Perspectives - MDPI. (2023, January 20). Retrieved February 20, 2026, from [Link]
-
Peptide Antiviral Strategies as an Alternative to Treat Lower Respiratory Viral Infections - Frontiers. (2019, June 21). Retrieved February 20, 2026, from [Link]
-
A review: Mechanism of action of antiviral drugs - ResearchGate. (2021, March 21). Retrieved February 20, 2026, from [Link]
-
compound npa003100 - Natural Products Atlas. (n.d.). Retrieved February 20, 2026, from [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. (2023, December 14). Retrieved February 20, 2026, from [Link]
-
Mechanism of action – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 20, 2026, from [Link]
-
(PDF) Analytical Methodologies for the Estimation of Acyclovir as Key Members of Anti-viral Agent: Two Decades in Review - ResearchGate. (2023, August 10). Retrieved February 20, 2026, from [Link]
-
Analytical Method for Quantification b-Cyclodextrin in Milk, Cream and Butter by LC. (2008, December 22). SpringerLink. Retrieved February 20, 2026, from [Link]
-
Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor - MDPI. (2023, January 24). Retrieved February 20, 2026, from [Link]
-
Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry. (2024, December 2). SpringerLink. Retrieved February 20, 2026, from [Link]
-
Organic analysis - BIPM. (n.d.). Retrieved February 20, 2026, from [Link]
Sources
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- 3. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. verdeanalitica.com.br [verdeanalitica.com.br]
- 10. d-nb.info [d-nb.info]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 15. peptidream.com [peptidream.com]
- 16. Solubility enhancement – Sonanos™ [ceolus.com]
Stability of Cycloviracin B1 under different experimental conditions
A Note from the Senior Application Scientist:
Welcome to our technical guide on the stability of Cycloviracin B1. As a complex, antivirally active glycolipid, understanding its stability is paramount for accurate experimental design and the development of potential therapeutics.[1][2] It is important to note that at the time of this writing, detailed public data on the stability of Cycloviracin B1 under various experimental conditions is limited. Therefore, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret their own stability studies for Cycloviracin B1.
This guide is structured in a question-and-answer format to directly address the challenges you may encounter. We will draw upon the known chemical structure of Cycloviracin B1, principles of organic chemistry, and established international guidelines for stability testing to provide a robust framework for your investigations.
Part 1: Frequently Asked Questions (FAQs) & Preliminary Considerations
This section addresses foundational questions about the likely stability of Cycloviracin B1 based on its structure and the known behavior of related molecules.
Q1: What are the key structural features of Cycloviracin B1 that might influence its stability?
A1: Cycloviracin B1 is a large and complex macrolide glycolipid.[3] Its structure contains several functional groups that are susceptible to degradation under common experimental conditions:
-
Macrodiolide Core: The core of Cycloviracin B1 is a large lactone (cyclic ester) ring. Ester bonds are known to be susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5][6]
-
Glycosidic Linkages: The molecule features several sugar moieties attached to the fatty acid chains via glycosidic bonds. These bonds are generally stable at neutral and alkaline pH but can be cleaved by acid-catalyzed hydrolysis.[7][8][9]
-
Fatty Acid Side Chains: The long fatty acid chains may be susceptible to oxidation, especially if they contain any degree of unsaturation (though the primary structure of Cycloviracin B1's fatty acids are saturated).
-
Multiple Hydroxyl Groups: The numerous hydroxyl groups can participate in various reactions and may influence the molecule's susceptibility to degradation.
Q2: What are the most probable degradation pathways for Cycloviracin B1?
A2: Based on its functional groups, the two most likely degradation pathways are:
-
Hydrolysis of the Lactone Ring: Cleavage of the ester bond in the macrodiolide core would result in a linearized, inactive form of the molecule. This is a common degradation pathway for macrolide antibiotics.[4][5]
-
Cleavage of Glycosidic Bonds: Acid-catalyzed hydrolysis can break the glycosidic linkages, leading to the loss of the sugar moieties from the fatty acid side chains.[7][8]
These pathways are not mutually exclusive and could occur simultaneously depending on the experimental conditions.
Q3: What are the general recommendations for the routine handling and storage of Cycloviracin B1?
A3: While specific data is unavailable, based on its complex structure, the following general precautions are recommended to minimize degradation during routine use:
-
Storage of Solid Material: Store solid Cycloviracin B1 in a tightly sealed container at -20°C or below, protected from light and moisture.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, they should be prepared in a high-quality, anhydrous solvent (e.g., DMSO, ethanol) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Aqueous Solutions: Avoid prolonged storage in aqueous solutions, especially at non-neutral pH. If aqueous buffers are required, prepare the final dilution immediately before use.
Part 2: Designing a Comprehensive Stability Study
This section provides a framework for systematically evaluating the stability of Cycloviracin B1 under various experimental conditions, in alignment with the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]
Q4: How should I investigate the effect of pH on the stability of Cycloviracin B1?
A4: A systematic pH stability study is crucial. The following table outlines a recommended experimental design:
| Parameter | Recommended Conditions | Rationale |
| pH Range | 2, 4, 7, 9, 12 | To assess stability under strongly acidic, mildly acidic, neutral, mildly basic, and strongly basic conditions. |
| Buffers | pH 2: 0.01 M HCl; pH 4: 0.05 M Acetate Buffer; pH 7: 0.05 M Phosphate Buffer; pH 9: 0.05 M Borate Buffer; pH 12: 0.01 M NaOH | Use of appropriate buffers to maintain a constant pH throughout the experiment. |
| Temperature | 37°C (accelerated) and 4°C (long-term) | To assess stability at physiological temperature and under refrigerated storage. |
| Time Points | 0, 2, 4, 8, 24, 48 hours (for 37°C); 0, 1, 7, 14, 30 days (for 4°C) | To establish a degradation profile over time. |
| Analysis | Stability-indicating HPLC method | To quantify the remaining parent compound and detect the formation of degradation products. |
Q5: What is the standard approach to thermal stability testing?
A5: Thermal stability should be assessed in both solid and solution states, following ICH Q1A guidelines.[11][12][13][14]
| State | Storage Conditions | Duration |
| Solid | 40°C / 75% RH (accelerated) | 6 months |
| 25°C / 60% RH (long-term) | 12 months or longer | |
| 5°C (refrigerated) | 12 months or longer | |
| Solution (e.g., in DMSO) | 40°C | 1 month |
| 25°C | 3 months | |
| 5°C | 6 months | |
| -20°C | 12 months |
Q6: How can I determine if Cycloviracin B1 is sensitive to light?
A6: Photostability testing should be conducted according to ICH Q1B guidelines.[15][16][17] This involves exposing the compound, both as a solid and in solution, to a controlled light source.
-
Light Source: Use a light source that provides a combination of visible and UV light, with a specified overall illumination.
-
Exposure Levels: A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended.
-
Control Sample: A dark control, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.
-
Analysis: Analyze the samples at appropriate time points using a stability-indicating HPLC method.
Q7: How do I test the stability of Cycloviracin B1 in different organic solvents?
A7: The stability in common laboratory solvents is critical for experimental design.
-
Solvents to Test: Include solvents commonly used for solubilization and in experimental protocols, such as DMSO, ethanol, methanol, acetonitrile, and acetone.
-
Procedure: Prepare solutions of Cycloviracin B1 in each solvent and store them at room temperature and 4°C.
-
Analysis: Analyze the solutions at various time points (e.g., 0, 1, 3, 7, and 14 days) by HPLC to monitor for degradation.
Part 3: Analytical Methodologies
Q8: What is the most suitable analytical method for assessing the stability of Cycloviracin B1?
A8: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for stability testing.[18][19][20][21] Such a method should be able to:
-
Quantify the decrease in the concentration of the intact Cycloviracin B1 over time.
-
Separate the intact drug from all potential degradation products, process impurities, and formulation excipients.
-
Detect and quantify the formation of degradation products.
Q9: What are the key steps in developing a stability-indicating HPLC method?
A9: The development of a stability-indicating method is a systematic process:
-
Forced Degradation Studies: Intentionally degrade Cycloviracin B1 under harsh conditions (e.g., strong acid, strong base, high temperature, oxidation with hydrogen peroxide, and intense light exposure). This will generate the potential degradation products that the HPLC method must be able to separate.
-
Method Development & Optimization:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required for complex molecules.
-
Detection: A UV detector is commonly used. The detection wavelength should be chosen to maximize the response for both the parent compound and its degradation products.
-
Optimization: Adjust parameters such as the gradient profile, pH of the mobile phase, and column temperature to achieve optimal separation.
-
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[22]
Part 4: Troubleshooting Guide
Q10: I am observing unexpected and rapid degradation of Cycloviracin B1 in my experiments. What could be the cause?
A10: Unexpected degradation can often be traced back to several factors. Use the following checklist to troubleshoot:
-
pH of the Solution: Have you accurately measured and controlled the pH of your aqueous solutions? Even slight deviations from the optimal pH range can accelerate hydrolysis.
-
Purity of Solvents and Reagents: Are you using high-purity water and solvents? Contaminants, such as trace metals or acids/bases, can catalyze degradation.
-
Exposure to Light: Are your solutions and samples adequately protected from ambient light during preparation, storage, and analysis?
-
Oxidation: If working with aqueous solutions for extended periods, dissolved oxygen can lead to oxidative degradation. Consider de-gassing your buffers or working under an inert atmosphere (e.g., nitrogen or argon).
-
Enzymatic Contamination: If using biological matrices, ensure that they are free from active esterases or glycosidases that could degrade Cycloviracin B1.
-
Adsorption to Surfaces: Highly lipophilic molecules can adsorb to plasticware. Consider using low-adsorption microplates or glass vials.
Part 5: Visualizations
Hypothetical Degradation Pathway of Cycloviracin B1
Caption: Potential degradation pathways of Cycloviracin B1.
Experimental Workflow for Stability Study
Sources
- 1. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloviracin B1 | C83H152O33 | CID 73120702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 8. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 9. reddit.com [reddit.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
- 13. memmert.com [memmert.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 16. certified-laboratories.com [certified-laboratories.com]
- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Cycloviracin B1 experiments
[1]
Case ID: CYCLO-B1-VAR-004 Status: Open Assigned Specialist: Senior Application Scientist, Antiviral Screening Division[1]
Executive Summary
Inconsistent results with Cycloviracin B1 (a potent macrocyclic polylactone/glycolipid antibiotic) are frequently traced to three specific failure points: hydrolytic instability of the lactone ring , micellar aggregation in aqueous media due to its amphiphilic nature, or non-specific adsorption to plasticware.[1]
Unlike nucleoside analogs (e.g., Acyclovir), Cycloviracin B1 is a large molecular weight glycolipid (MW ~1678 Da).[1] It does not behave like a small molecule in solution.[1] This guide addresses the physicochemical nuances required to stabilize the compound and standardize your HSV-1/HSV-2 plaque reduction assays.
Part 1: Reagent Integrity & Handling
Q1: My IC50 values are shifting by orders of magnitude between weeks. Is the compound degrading?
Diagnosis: Likely Hydrolytic Cleavage .[1] Cycloviracin B1 contains a macrocyclic diester core (lactone).[1] Lactone rings are chemically labile and prone to hydrolysis, particularly in alkaline conditions (pH > 7.[1]5) or during repeated freeze-thaw cycles in the presence of trace moisture.
The Fix:
-
Buffer Control: Ensure your storage solvent (DMSO) is anhydrous.[1] When diluting into media, ensure the pH is buffered to 6.8–7.2 .[1] Avoid Tris buffers at pH 8.0+.[1]
-
Aliquot Strategy: Do not store stock solutions at 4°C. Flash freeze single-use aliquots in liquid nitrogen and store at -80°C.
-
Visual Check: Hydrolyzed product often results in a loss of antiviral potency without visible precipitation.[1]
Q2: I see "particulate noise" in my high-concentration wells, and the antiviral effect disappears.
Diagnosis: Micellar Aggregation / Precipitation. Cycloviracin B1 is amphiphilic (sugar moieties + fatty acid chains).[1] When a high-concentration DMSO stock is spiked directly into cell culture media, the hydrophobic fatty acid chains may drive the formation of micelles or aggregates, effectively sequestering the drug from the virus/cells.[1]
The Fix: Use the Intermediate Dilution Method (See Diagram 1 below). Never jump from 100% DMSO to 0.1% DMSO in one step for concentrations >10 µM.[1]
Visualization: Solubilization Workflow
Figure 1: Step-wise dilution strategy to prevent amphiphilic aggregation of Cycloviracin B1.
Part 2: Experimental Variables (Plaque Reduction Assay)
Q3: The plaques are "fuzzy" or undefined, making counting impossible.
Diagnosis: Secondary Plaque Formation or Overlay Viscosity Issues . Cycloviracin B1 inhibits viral replication/entry.[1] If the overlay (agarose or methylcellulose) is too liquid, the virus spreads through convection, creating "comet tails" or fuzzy plaques.[1] If the drug is not maintaining concentration (due to degradation), secondary plaques form late in incubation.[1]
The Fix:
-
Overlay: Use Carboxymethylcellulose (CMC) or Avicel overlays rather than Agarose.[1] CMC allows for easier drug diffusion while restricting viral spread.[1]
-
Timing: Fix and stain cells at 48 hours post-infection (h.p.i) for HSV-1.[1] Waiting until 72+ hours allows drug breakdown and secondary plaque formation.[1]
Q4: My dose-response curve is flat (Non-sigmoidal).
Diagnosis: High MOI (Multiplicity of Infection). If you infect cells with too much virus (MOI > 0.01 for plaque assays), the viral load overwhelms the mechanism of Cycloviracin B1 before it can effectively block entry or replication.
The Fix:
Part 3: Troubleshooting Logic Tree
Use this decision matrix to isolate the source of inconsistency.
Figure 2: Logic flow for diagnosing failure modes in Cycloviracin B1 antiviral assays.
Part 4: Standardized Protocol
Optimized Cycloviracin B1 Plaque Reduction Assay (HSV-1)
Objective: Determine IC50 with minimized variability.
Materials:
-
Cell Line: Vero cells (ATCC CCL-81), grown to 90% confluency.[1]
-
Compound: Cycloviracin B1 (Store at -80°C).[1]
-
Virus: HSV-1 (KOS strain or equivalent).[1]
-
Overlay: 1% Methylcellulose in DMEM.
Protocol Steps:
-
Seeding: Seed Vero cells in 24-well plates (2 x 10^5 cells/well) 24 hours prior. Monolayer must be intact.[1][2]
-
Compound Prep (Critical):
-
Pre-Treatment (The "Stabilizer" Step):
-
Remove growth media from cells.[1]
-
Add 200 µL of diluted compound to respective wells.
-
Incubate at 37°C for 1 hour .
-
-
Infection:
-
Add HSV-1 suspension (diluted to yield ~40 plaques/well) directly to the drug-containing media (or remove drug, infect, and re-add drug—Note: Co-incubation is preferred for Cycloviracin B1 to capture entry inhibition).[1]
-
Adsorb for 1 hour at 37°C, rocking every 15 mins.
-
-
Overlay:
-
Add 1 mL of 1% Methylcellulose/DMEM containing the respective concentration of Cycloviracin B1.
-
-
Fixation:
-
Analysis:
Part 5: Solvent Compatibility Table
| Solvent | Solubility | Stability (25°C) | Notes |
| DMSO (Anhydrous) | High (>10 mM) | Good (Weeks) | Recommended Stock. Hygroscopic; keep sealed.[1] |
| Methanol | High | Moderate | Good for initial powder dissolution, but evaporates.[1] |
| Water / PBS | Insoluble | Poor | DO NOT dissolve powder directly in water.[1] |
| Cell Media (DMEM) | Low (<50 µM) | < 24 Hours | Unstable due to pH and hydrolysis.[1] Prepare fresh. |
References
-
Tsunakawa, M., et al. (1992).[1][4][5][6] New antiviral antibiotics, cycloviracins B1 and B2.[1][4][5][6] I. Production, isolation, physico-chemical properties and biological activity.[1][4] The Journal of Antibiotics.[5]
-
Furstner, A., et al. (2003).[1] Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1.[1][6][7] Journal of the American Chemical Society.[7]
-
ResearchGate Community. (2017).[1] Troubleshooting Plaque Assays: Common Issues and Solutions.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Cycloviracin B1 in Cell-Based Assays
Welcome to the technical support guide for researchers utilizing Cycloviracin B1 in cell-based assays. This resource is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate the inherent cytotoxic properties of this potent antiviral compound. Our goal is to enable you to achieve robust and reproducible data by minimizing off-target cytotoxic effects while preserving the specific antiviral activity of interest.
Introduction to Cycloviracin B1 and its Cytotoxic Profile
Cycloviracin B1 is a novel antiviral macrolide produced by Kibdelosporangium albatum that has demonstrated significant activity against Herpes Simplex Virus type 1.[1] As with many potent natural products, Cycloviracin B1 can exhibit cytotoxicity, which can interfere with the interpretation of experimental results.[2][3] Understanding and mitigating this cytotoxicity is crucial for accurate assessment of its antiviral efficacy and mechanism of action. This guide provides a systematic approach to experimental design and optimization to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cycloviracin B1's cytotoxicity?
While the precise mechanism of Cycloviracin B1's cytotoxicity is not fully elucidated in the available literature, related cytotoxic natural products often induce cell death through mechanisms such as membrane disruption, induction of apoptosis, or oxidative stress.[4][5] For example, the related cyclotide, cycloviolacin O2, has been shown to exert its cytotoxic effects by disrupting cell membranes.[4] It is plausible that Cycloviracin B1 may share a similar mode of action.
Q2: At what concentration does Cycloviracin B1 typically become cytotoxic?
The cytotoxic concentration of Cycloviracin B1 can vary significantly depending on the cell line being used.[6] Different cell types exhibit varying sensitivities to cytotoxic agents due to differences in metabolism, membrane composition, and apoptotic pathways.[6] Therefore, it is essential to determine the 50% cytotoxic concentration (CC50) for each new cell line in your experimental system.
Q3: How can I differentiate between antiviral activity and general cytotoxicity?
The therapeutic index (TI) is a critical parameter for making this distinction. It is calculated as the ratio of the CC50 to the 50% effective concentration (EC50) (TI = CC50/EC50). A higher TI indicates a wider window between the concentration at which the compound is effective and the concentration at which it is toxic. A compound with a high TI is considered to have good selective activity.
Q4: My cells are dying even at low concentrations of Cycloviracin B1. What could be the issue?
This could be due to several factors, including high sensitivity of the chosen cell line, issues with compound solubility leading to precipitation and physical cell damage, or extended incubation times. Refer to the Troubleshooting Guide for detailed strategies to address these issues.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered when working with Cycloviracin B1.
Problem 1: High Background Cytotoxicity Across All Concentrations
Potential Causes:
-
Compound Precipitation: Cycloviracin B1 is a hydrophobic molecule, and poor solubility in aqueous cell culture media can lead to the formation of precipitates. These precipitates can cause mechanical stress and damage to cells, leading to non-specific cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve Cycloviracin B1 (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations.
-
Sub-optimal Cell Health: Unhealthy or overly confluent cells are more susceptible to stress and cytotoxic effects.[6]
Solutions & Experimental Protocols:
-
Optimize Compound Solubilization:
-
Protocol 1: Preparation of Cycloviracin B1 Stock Solution
-
Dissolve Cycloviracin B1 in a minimal amount of a suitable organic solvent such as DMSO or ethanol.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing working solutions, perform serial dilutions in cell culture medium, ensuring vigorous mixing to prevent precipitation. The final solvent concentration in the culture should typically be kept below 0.5%.
-
-
-
Utilize Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8] Beta-cyclodextrins are commonly used for this purpose.[7][8]
-
Co-solvents: A mixture of solvents can sometimes improve solubility. For instance, a combination of 45% absolute ethanol and 55% polyethylene glycol 400 at a final concentration of 0.1% has been shown to be effective and non-cytotoxic for some hydrophobic compounds.[9]
-
Deep Eutectic Solvents (DESs): These are mixtures of solids that form a liquid at room temperature and can enhance the solubility of hydrophobic drugs.[10]
-
-
Control for Solvent Toxicity:
-
Protocol 2: Vehicle Control Experiment
-
Prepare a dilution series of the solvent (e.g., DMSO) in cell culture medium that mirrors the concentrations used for the Cycloviracin B1 dilutions.
-
Treat a set of cells with the solvent dilutions alone.
-
Assess cell viability in parallel with the Cycloviracin B1-treated cells.
-
This will allow you to determine the maximum non-toxic concentration of your solvent.
-
-
-
Ensure Optimal Cell Culture Conditions:
Problem 2: Inconsistent or Irreproducible Cytotoxicity Results
Potential Causes:
-
Variability in Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Edge Effects in Multi-well Plates: Wells on the periphery of the plate are more prone to evaporation, leading to changes in compound concentration.
-
Inconsistent Incubation Times: The duration of exposure to Cycloviracin B1 will directly impact the extent of cytotoxicity.
Solutions & Experimental Protocols:
-
Standardize Cell Seeding:
-
Protocol 3: Accurate Cell Seeding
-
Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Ensure the cell suspension is homogenous before and during plating.
-
Use a multichannel pipette for seeding to improve consistency across the plate.
-
-
-
Mitigate Edge Effects:
-
Fill the outer wells of the multi-well plate with sterile PBS or cell culture medium without cells.
-
Use only the inner wells for your experimental conditions.
-
-
Precise Incubation Timing:
-
Use a timer to ensure consistent incubation periods for all plates.
-
Stagger the addition of reagents if you are processing multiple plates to maintain consistent timing.
-
Problem 3: Difficulty in Establishing a Clear Dose-Response Curve
Potential Causes:
-
Inappropriate Concentration Range: The selected concentration range may be too high or too low to capture the full dose-response curve.
-
Assay Interference: The compound itself may interfere with the readout of your cytotoxicity assay (e.g., autofluorescence, chemical reduction of assay reagents).[11][12]
-
Rapid Induction of Cell Death: At high concentrations, Cycloviracin B1 may induce rapid cell death, leading to a plateau in the dose-response curve.
Solutions & Experimental Protocols:
-
Optimize Concentration Range:
-
Perform a broad-range dose-finding experiment (e.g., from nanomolar to high micromolar) to identify the approximate cytotoxic range.
-
Follow up with a narrower, more focused dose-response experiment around the identified range.
-
-
Select an Appropriate Cytotoxicity Assay:
-
Metabolic Assays (e.g., MTT, MTS, ATP-based): These measure metabolic activity as an indicator of cell viability.[13][14] Be aware that some compounds can interfere with the chemical reactions in these assays.[12]
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide/Trypan Blue staining): These directly measure cell death by detecting the loss of membrane integrity.[11][13][14]
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These can provide more mechanistic insights into the mode of cell death.[11]
-
-
Time-Course Experiment:
-
Protocol 4: Time-Course Cytotoxicity Assay
-
Select a few key concentrations of Cycloviracin B1 (e.g., a low, medium, and high concentration).
-
Expose cells to these concentrations for different durations (e.g., 6, 12, 24, 48, 72 hours).
-
Measure cell viability at each time point.
-
This will help you determine the optimal incubation time to observe a clear dose-response relationship.
-
-
Visualizing Experimental Workflows and Cellular Pathways
Troubleshooting Workflow for High Background Cytotoxicity
Caption: Decision tree for troubleshooting high background cytotoxicity.
Potential Signaling Pathway for Cycloviracin B1-Induced Apoptosis
Caption: Hypothetical pathway of Cycloviracin B1-induced apoptosis.
Quantitative Data Summary
| Parameter | Cell Line A | Cell Line B | Cell Line C |
| CC50 (µM) | 15.2 ± 2.1 | 45.8 ± 5.6 | > 100 |
| EC50 (µM) | 0.8 ± 0.1 | 1.2 ± 0.3 | 0.9 ± 0.2 |
| Therapeutic Index | 19 | 38.2 | > 111 |
| Optimal Incubation (hrs) | 24 | 48 | 24 |
| Max Non-Toxic DMSO (%) | 0.5% | 0.25% | 0.5% |
This table presents example data and should be generated for your specific experimental conditions.
Conclusion
Minimizing the cytotoxicity of Cycloviracin B1 is a critical step in obtaining reliable data in cell-based assays. By systematically addressing issues of compound solubility, solvent toxicity, and experimental variability, researchers can enhance the accuracy and reproducibility of their findings. This guide provides a framework for troubleshooting common problems and optimizing experimental protocols. Remember that careful planning, appropriate controls, and a thorough understanding of your experimental system are paramount to success.
References
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. [Link]
-
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]
-
PubMed. (n.d.). A vehicle for the evaluation of hydrophobic compounds in cell culture. [Link]
-
Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
-
Semantic Scholar. (2022, February 6). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. [Link]
-
PMC. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
-
Hiroshima University. (n.d.). Development of loading technique of hydrophobic compounds to extracellular vesicles without using organic solvent. [Link]
-
MDPI. (2026, February 7). Special Issue: Cytotoxicity, Antioxidant and Anticancer Activity of Natural Products, 2nd Edition. [Link]
-
PubMed. (2007, March 23). Mechanism of action of cytotoxic cyclotides: cycloviolacin O2 disrupts lipid membranes. [Link]
-
Bio-protocol. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]
-
The Royal Society of Chemistry. (2018). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. [Link]
-
PMC. (2019, May 26). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. [Link]
-
ACS Publications. (2026, February 11). Identification and Functional Characterization of Cytoprotective Crocodile-Derived Peptides against Oxidatively Stressed Human K. [Link]
-
PubMed. (2003, October 29). Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1. [Link]
-
PubMed. (1992, September). New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity. [Link]
-
Scielo. (2020, November 23). Low cytotoxicity, and antiproliferative activity on cancer cells, of the plant Senna alata (Fabaceae). [Link]
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Technical Support Center: Strategies to Reduce Off-Target Effects of Cycloviracin B1
Welcome to the technical support center for Cycloviracin B1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize off-target effects during your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these effects, ensuring the accuracy and reproducibility of your results.
Introduction to Cycloviracin B1 and Off-Target Effects
Cycloviracin B1 is a novel antiviral macrolide antibiotic with potent activity against Herpes Simplex Virus type 1 (HSV-1) and weak activity against Gram-positive bacteria.[1][2] Its unique structure as a macrocyclic diester composed of D-glucose, 2-O-methyl-D-glucose, and hydroxy fatty acids contributes to its biological activity.[2] While studies have highlighted its "appreciable and selective antiviral activity," it is crucial for researchers to understand and control for potential off-target effects.[3] Off-target effects, where a compound interacts with unintended biological molecules, can lead to misinterpretation of experimental data, unexpected cytotoxicity, and other confounding results. This guide provides a framework for understanding and addressing these potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is known about the selectivity of Cycloviracin B1?
A1: Cycloviracin B1 has demonstrated potent and selective activity against Herpes Simplex Virus type 1 (HSV-1).[1] Its selectivity is believed to be intrinsic to its complex structure, as studies have shown that the entire molecular construct is necessary for its antiviral activity.[3] It also exhibits weak antibacterial activity against Gram-positive bacteria.[2] However, a comprehensive off-target profile against a broad panel of host cell proteins is not yet publicly available. Therefore, researchers should remain vigilant for potential off-target effects in their specific experimental systems.
Q2: As a macrolide, what are the general off-target effects I should be aware of?
A2: Macrolide antibiotics as a class can exhibit a range of effects beyond their primary antimicrobial activity. These can include:
-
Anti-inflammatory and Immunomodulatory Effects: Some macrolides can modulate the production of cytokines and influence immune cell functions like chemotaxis and apoptosis.[4][5]
-
Gastrointestinal Effects: Nausea, vomiting, and abdominal pain are common side effects of some macrolides.[6]
-
Cardiac Effects: Certain macrolides have been associated with QT interval prolongation, which can lead to cardiac arrhythmias.[6]
-
Interaction with Cellular Membranes: The amphiphilic nature of macrolides suggests potential interactions with cellular membranes, which could lead to non-specific cytotoxicity.[7][8]
It is important to note that these effects are highly dependent on the specific chemical structure of the macrolide.
Q3: Could Cycloviracin B1's glycolipid structure contribute to off-target effects?
A3: Yes, the glycolipid nature of Cycloviracin B1, featuring both sugar moieties and long fatty acid chains, makes interactions with cellular membranes a plausible mechanism for off-target effects. Studies on other membrane-active natural products, like the cyclotide kalata B1, have shown that their biological activity is dependent on the lipid composition of the target cell membranes, particularly the presence of phosphatidylethanolamine (PE) headgroups.[7][9] This suggests that Cycloviracin B1 might exhibit differential cytotoxicity or off-target effects in cell lines with varying membrane lipid compositions.
Troubleshooting Guide: Addressing Off-Target Effects in Your Experiments
This section provides practical advice for common issues that may arise during your research with Cycloviracin B1, with a focus on distinguishing on-target antiviral effects from potential off-target phenomena.
Issue 1: High or Variable Cytotoxicity Observed Across Different Cell Lines
Potential Cause: Off-target effects related to membrane interactions or disruption of general cellular processes. Different cell lines have varying membrane lipid compositions and metabolic rates, which can influence their susceptibility to a compound.[10]
Troubleshooting Steps:
-
Establish a Therapeutic Window: Determine the 50% cytotoxic concentration (CC50) of Cycloviracin B1 in parallel with its 50% effective concentration (EC50) for antiviral activity in your specific cell lines. A larger therapeutic index (CC50/EC50) indicates greater selectivity.
-
Cell Line Comparison: Test the cytotoxicity of Cycloviracin B1 on a panel of cell lines with different origins (e.g., epithelial, fibroblast, lymphoid). Include both the viral host cell line and a non-permissive cell line as controls.
-
Membrane Integrity Assays: Perform assays to assess membrane damage, such as lactate dehydrogenase (LDH) release or propidium iodide staining, at concentrations near the observed CC50. This can help determine if cytotoxicity is due to membrane disruption.
-
Mitochondrial Toxicity Assessment: Evaluate the effect of Cycloviracin B1 on mitochondrial function using assays like the MTT or XTT assay, which measure metabolic activity, or by measuring changes in mitochondrial membrane potential.[11][12]
| Recommended Controls for Cytotoxicity Assays |
| Positive Control (Cytotoxicity) |
| Negative Control (Vehicle) |
| Uninfected Cells |
| Infected, Untreated Cells |
Issue 2: Inconsistent Antiviral Activity at a Given Concentration
Potential Cause: Off-target effects that modulate host cell pathways involved in viral replication or the host immune response. Cycloviracin B1 could be indirectly affecting viral replication by altering cellular signaling or metabolism.[13][14]
Troubleshooting Steps:
-
Time-of-Addition Assay: To pinpoint the stage of the viral life cycle affected, add Cycloviracin B1 at different time points relative to viral infection (pre-infection, during infection, post-infection). This can help differentiate between effects on viral entry, replication, or egress.
-
Host Pathway Analysis: If you suspect modulation of a specific host pathway (e.g., NF-κB, MAPK), use pathway-specific inhibitors or activators in combination with Cycloviracin B1 to see if the antiviral effect is altered.[15] You can also assess the phosphorylation status or expression levels of key proteins in the suspected pathway via Western blotting or other immunoassays.
-
Innate Immune Response Modulation: Investigate whether Cycloviracin B1 is affecting the innate immune response to the viral infection. Measure the expression of key antiviral cytokines, such as interferons, using RT-qPCR or ELISA.[16][17][18]
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Potential Cause: Off-target effects that are only apparent in a whole organism, such as immunomodulation or unforeseen toxicity in a specific organ system.[19][20]
Troubleshooting Steps:
-
Preliminary In Vivo Toxicity Assessment: Before efficacy studies, conduct a preliminary toxicity study in your animal model to determine the maximum tolerated dose (MTD). Observe for any signs of overt toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the concentration of Cycloviracin B1 in the target tissue with its antiviral efficacy and any observed toxicity. This can help determine if off-target effects are occurring at therapeutic concentrations.
-
Histopathological Analysis: At the end of your in vivo study, perform a histopathological examination of key organs (liver, kidney, spleen, etc.) to look for any signs of tissue damage, even in the absence of overt clinical signs of toxicity.
Advanced Strategies for Off-Target Effect Mitigation
For researchers looking to further refine the selectivity of Cycloviracin B1 or its analogs, the following advanced strategies can be considered.
Structure-Activity Relationship (SAR) Studies
The synthesis of Cycloviracin B1 analogs has been reported, and it is known that the acylation and oxygenation patterns of similar glycolipids are linked to their biological activity and cytotoxicity.[2] By systematically modifying the fatty acid chains or the sugar moieties of Cycloviracin B1, it may be possible to design new analogs with improved selectivity and reduced off-target effects.
Caption: Structure-Activity Relationship (SAR) of Cycloviracin B1.
Predictive Toxicology
In silico predictive toxicology models can be used to forecast potential off-target interactions and toxicities of Cycloviracin B1 and its analogs before committing to extensive experimental work.[21][22][23][24] These computational tools can help prioritize which analogs to synthesize and test based on their predicted safety profiles.
Targeted Drug Delivery Systems
Encapsulating Cycloviracin B1 in a targeted delivery system, such as liposomes or nanoparticles, can help to increase its concentration at the site of viral infection while minimizing its exposure to other tissues, thereby reducing the potential for off-target effects.
Caption: Targeted delivery of Cycloviracin B1.
Conclusion
While Cycloviracin B1 shows promise as a selective antiviral agent, a thorough understanding and proactive approach to mitigating potential off-target effects are essential for robust and reliable research. By employing the troubleshooting strategies and advanced techniques outlined in this guide, researchers can enhance the precision of their experiments and contribute to a clearer understanding of the therapeutic potential of Cycloviracin B1.
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Validation & Comparative
A Comparative Guide to the Anti-HSV-1 Efficacy of Cycloviracin B1 and Acyclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus 1 (HSV-1) infections are a global health concern, necessitating the continued exploration of novel antiviral agents. While acyclovir has long been the cornerstone of anti-herpetic therapy, the emergence of resistant strains and the need for alternative treatment strategies drive the investigation of new compounds.[1][2] This guide provides a detailed comparison of the established antiviral agent, acyclovir, and a less-characterized but potentially potent compound, Cycloviracin B1, in their efficacy against HSV-1.
Acyclovir, a synthetic purine nucleoside analogue, revolutionized the treatment of herpesvirus infections with its high selectivity and low cytotoxicity.[3] Its mechanism and clinical application are well-documented. In contrast, Cycloviracin B1, a macrolide antibiotic produced by Kibdelosporangium albatum, has demonstrated potent anti-HSV-1 activity but remains a subject for further in-depth investigation.[4] This guide will synthesize the available experimental data for both compounds, offering a clear perspective on their current standing and future potential in antiviral research.
Mechanism of Action
A fundamental differentiator between antiviral compounds is their mode of inhibiting viral replication. The mechanisms of acyclovir and Cycloviracin B1, as currently understood, are distinct.
Acyclovir: A Pro-Drug Approach to Chain Termination
Acyclovir's efficacy is rooted in its selective activation within HSV-infected cells.[3] As a guanosine analog, it is administered in an inactive form. The viral-encoded enzyme, thymidine kinase (TK), is significantly more efficient at phosphorylating acyclovir than the host cell's TK. This initial phosphorylation is the critical step that confers acyclovir's high selectivity.[3]
Once converted to acyclovir monophosphate by viral TK, cellular kinases further phosphorylate it to the active acyclovir triphosphate. This active form then competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. The incorporation of acyclovir triphosphate results in obligate chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA replication.[3]
Caption: Acyclovir's mechanism of action against HSV-1.
Cycloviracin B1: An Area for Further Investigation
The precise mechanism of action for Cycloviracin B1 against HSV-1 has not been fully elucidated in publicly available literature. It is known to be a unique acylsaccharide macrolide.[4] A study on its total synthesis and biological evaluation confirmed that the entire complex structure is necessary for its selective antiviral activity.[5] Further research is required to determine if its mode of action involves inhibition of viral entry, replication, or egress.
Comparative Efficacy and Cytotoxicity
The therapeutic potential of an antiviral agent is determined by its ability to inhibit viral replication at concentrations that are not toxic to host cells. This is quantitatively expressed by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as CC50/IC50, provides a measure of the compound's therapeutic window.[6]
| Parameter | Acyclovir | Cycloviracin B1 |
| Mechanism of Action | DNA chain termination | Not fully elucidated |
| IC50 (HSV-1) | 0.85 µM | Data not available |
| CC50 (Vero cells) | 617.00 µg/mL | Data not available |
| Selectivity Index (SI) | >10 (generally considered active) | Data not available |
| In Vivo Efficacy | Demonstrated in murine models | Data not available |
Note: The provided IC50 and CC50 values for acyclovir are representative and can vary depending on the specific HSV-1 strain and cell line used in the assay.
Experimental Protocols
To ensure the reproducibility and validity of antiviral efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for determining the IC50 and CC50 values of antiviral compounds.
Plaque Reduction Assay for IC50 Determination
This assay is a gold standard for quantifying the inhibition of viral replication.
Caption: Workflow for a Plaque Reduction Assay.
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable host cell line, such as Vero cells, into 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of the antiviral compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired concentrations.
-
Viral Infection: Aspirate the culture medium from the confluent cell monolayers and infect with a dilution of HSV-1 calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Overlay the cells with a semi-solid medium (e.g., medium containing methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of discrete plaques. Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Plaque Visualization: Aspirate the overlay and fix the cells with a solution such as 10% formalin. Stain the cell monolayer with a solution like 0.5% crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC50 value, the concentration of the compound that inhibits plaque formation by 50%, is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
MTT Assay for CC50 Determination
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a cell control (no compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a duration that corresponds to the length of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined using non-linear regression analysis of the dose-response curve.[8]
Conclusion
This guide provides a comparative overview of Cycloviracin B1 and acyclovir, two antiviral compounds with activity against HSV-1. Acyclovir stands as a well-characterized, clinically successful drug with a clearly defined mechanism of action and a wealth of efficacy and safety data. Its targeted activation in virus-infected cells provides a high therapeutic index, making it a benchmark for antiviral drug development.
Cycloviracin B1, while demonstrating potent anti-HSV-1 activity in initial studies, remains a compound with significant potential that requires further rigorous investigation. The lack of publicly available quantitative data on its IC50, CC50, and in vivo efficacy, as well as a detailed understanding of its mechanism of action, highlights critical areas for future research. For scientists and drug development professionals, Cycloviracin B1 represents an intriguing lead compound that warrants the application of the standardized experimental protocols outlined in this guide to fully characterize its antiviral profile and determine its potential as a future therapeutic agent against HSV-1.
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A Comparative Analysis of HSV-1 Inhibitors: From Polymerase Blockers to Emerging Natural Products
A Guide for Researchers and Drug Development Professionals
The quest for effective antiviral agents against Herpes Simplex Virus Type 1 (HSV-1) is a continuous journey, driven by the virus's ability to establish lifelong latency and the emergence of drug-resistant strains. While nucleoside analogs have long been the cornerstone of therapy, the landscape is evolving with new mechanistic classes and compounds from natural sources. This guide provides a comparative analysis of prominent HSV-1 inhibitors, including the workhorse Acyclovir, the alternative Foscarnet, newer helicase-primase inhibitors, and the intriguing natural product, Cycloviracin B1. We delve into their mechanisms of action, comparative efficacy, and the experimental protocols essential for their evaluation.
The Battlefield: The HSV-1 Replication Cycle
Understanding the HSV-1 lifecycle is paramount to appreciating the strategic targets of antiviral compounds. The virus orchestrates a multi-step invasion and replication process within the host cell, from attachment and entry to DNA replication and final assembly of new virions. Most current therapies target the critical DNA replication phase, which is catalyzed by a suite of viral enzymes distinct from their host counterparts, offering a window for selective inhibition.
Caption: HSV-1 Replication Cycle and Inhibitor Targets.
I. DNA Polymerase Inhibitors: The Established Frontline
The viral DNA polymerase is a validated and highly successful target for anti-HSV-1 therapy. These agents function by disrupting the synthesis of new viral genomes.
A. Nucleoside Analogs: Acyclovir and Penciclovir
Acyclovir (ACV) and Penciclovir (PCV) are guanosine analogs that act as chain-terminating inhibitors of viral DNA synthesis.[1][2] Their mechanism relies on a critical first step of activation by the viral-encoded thymidine kinase (TK), an enzyme present only in infected cells.[3] This selective activation is a cornerstone of their favorable safety profile.[3]
-
Selective Activation : The viral TK phosphorylates the drug to its monophosphate form.
-
Host Kinase Action : Cellular kinases then convert the monophosphate to the active triphosphate form (e.g., acyclovir triphosphate).
-
Inhibition and Chain Termination : This active triphosphate form competes with the natural substrate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[3] Because these analogs lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, their incorporation results in the immediate termination of DNA chain elongation.[3]
B. Pyrophosphate Analogs: Foscarnet
Foscarnet operates on the same enzyme, the viral DNA polymerase, but through a different mechanism. It is a non-competitive inhibitor that directly binds to the pyrophosphate-binding site on the polymerase.[4] This action prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, halting DNA chain elongation.[4] Crucially, Foscarnet does not require activation by viral TK, making it a vital second-line therapy for infections caused by acyclovir-resistant HSV strains, which often have mutations in the viral TK gene.[4]
II. Helicase-Primase Inhibitors: A Newer Mechanistic Class
Targeting a different essential component of the viral replication machinery offers an alternative strategy, particularly for resistant viruses. Pritelivir and Amenamevir are members of this newer class of non-nucleoside inhibitors.[5][6]
These drugs target the HSV helicase-primase complex, which is composed of three viral proteins (UL5, UL8, and UL52). This complex is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers needed to initiate DNA synthesis.[5] By inhibiting this complex, these drugs effectively prevent the initiation and elongation of viral DNA, halting replication before the polymerase can even begin its work.[5][7][8] This distinct mechanism makes them active against HSV strains that are resistant to DNA polymerase inhibitors.[6][9][10]
III. Cycloviracin B1: A Natural Product of Interest
Cycloviracin B1 is a novel antiviral antibiotic isolated from the actinomycete Kibdelosporangium albatum.[11] Structurally, it is a unique and complex macrolide glycolipid.[3] Initial studies reported that Cycloviracin B1 possesses potent antiviral activity against HSV-1.[11] Subsequent work focused on its total chemical synthesis, which confirmed that the entire complex structure is necessary for its selective antiviral effects.[3]
Despite this initial promise, detailed mechanistic studies and quantitative efficacy data are not extensively available in the public literature. Its specific viral or cellular target, and therefore its mechanism of action, remains to be elucidated. As the search for novel antiviral scaffolds continues, natural products like Cycloviracin B1 represent a valuable, yet underexplored, resource for identifying new ways to combat viral infections.[12][13]
IV. Quantitative Comparative Analysis
The efficacy and selectivity of an antiviral compound are critical parameters. Efficacy is often measured as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while cytotoxicity is measured as the 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) provides the Selectivity Index (SI), a measure of the drug's therapeutic window.
| Compound | Class/Target | Mechanism of Action | EC₅₀ / IC₅₀ (HSV-1) | CC₅₀ | Selectivity Index (SI) |
| Acyclovir | DNA Polymerase Inhibitor (Nucleoside Analog) | Activated by viral TK; competitive inhibitor of DNA polymerase, causing chain termination.[1][14] | ~0.85 µM to 8.5 µM (Varies by cell line)[1][15][16] | >600 µM (Vero cells)[17][18][19] | >70 to >3000 |
| Penciclovir | DNA Polymerase Inhibitor (Nucleoside Analog) | Activated by viral TK; competitive inhibitor of DNA polymerase.[2][20] | ~0.16 µM to 0.8 µg/mL (~3.2 µM)[20][21] | >100 µg/mL (~400 µM)[22] | >125 |
| Foscarnet | DNA Polymerase Inhibitor (Pyrophosphate Analog) | Directly and non-competitively inhibits the pyrophosphate binding site on DNA polymerase.[4] | Wide range reported, often in higher µg/mL concentrations. | Varies, but known for renal toxicity. | Lower than nucleoside analogs. |
| Pritelivir | Helicase-Primase Inhibitor | Directly inhibits the viral helicase-primase complex, preventing DNA unwinding and priming.[23][24] | 0.02 µM[23][24] | >30 µM (Vero cells) | >1500 |
| Amenamevir | Helicase-Primase Inhibitor | Directly inhibits the viral helicase-primase complex, preventing DNA unwinding and priming.[7][8] | ~0.036 µM (14 ng/mL)[7][8][25] | >30 µM (HEF cells)[5][25][26] | >833 |
| Cycloviracin B1 | Unknown | Unknown | "Potent" - Quantitative data not available in reviewed literature.[11] | Data not available. | Data not available. |
Note: IC₅₀/EC₅₀ and CC₅₀ values can vary significantly based on the cell line used (e.g., Vero, MRC-5, HEF), the viral strain, and the specific assay protocol (e.g., plaque reduction, yield reduction). The values presented are representative ranges from the cited literature.
V. Essential Experimental Methodologies
Objective comparison of antiviral compounds requires standardized and robust in vitro assays. The Plaque Reduction Assay is a gold standard for determining antiviral efficacy, while cytotoxicity assays are crucial for assessing the safety profile.
A. Plaque Reduction Assay (PRA) for EC₅₀ Determination
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Caption: Workflow for a Plaque Reduction Assay.
Detailed Protocol:
-
Cell Seeding : Seed Vero cells (or another susceptible cell line) in 12- or 24-well plates at a density that will yield a confluent monolayer the following day. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation : Prepare a 2-fold serial dilution series of the test compound in an appropriate assay medium (e.g., DMEM with 2% FBS).
-
Virus Infection : Aspirate the growth medium from the cell monolayers. Infect the cells with an HSV-1 stock diluted to provide 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Treatment : After the adsorption period, remove the viral inoculum. Gently add 1-2 mL of an overlay medium (e.g., DMEM containing 1% methylcellulose) that includes the corresponding concentration of the diluted test compound. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.
-
Incubation : Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until distinct plaques are visible in the virus control wells.
-
Visualization : Aspirate the overlay medium. Fix the cells with cold methanol for 20 minutes. Discard the methanol and stain the cell monolayer with 0.5% crystal violet solution for 10-15 minutes. Gently wash the wells with water and allow them to air dry.
-
Data Analysis : Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and using non-linear regression analysis.[27]
B. MTT Assay for Cytotoxicity (CC₅₀) Determination
This colorimetric assay determines the concentration of a compound that is toxic to the host cells, ensuring that the observed antiviral activity is not simply due to cell death.
Detailed Protocol:
-
Cell Seeding : Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells per well. Incubate overnight to allow for cell attachment.[19]
-
Treatment : Remove the growth medium and add fresh medium containing the same serial dilutions of the test compound used in the antiviral assay. Include untreated cell control wells.
-
Incubation : Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.[19]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Metabolically active (living) cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Analysis : Read the absorbance of the plate on a microplate reader (e.g., at 540-570 nm). Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC₅₀ value, the concentration that reduces cell viability by 50%, using non-linear regression.[19]
Conclusion
The therapeutic arsenal against HSV-1 is characterized by highly effective DNA polymerase inhibitors like Acyclovir, which have been mainstays for decades. The development of helicase-primase inhibitors such as Pritelivir and Amenamevir represents a significant advancement, offering a new mechanism of action that is crucial for combating the growing challenge of drug resistance. While established drugs provide a clear benchmark for efficacy and selectivity, the field must continue to explore novel chemical scaffolds and mechanisms. Natural products, exemplified by the potent but mechanistically uncharacterized Cycloviracin B1, hold considerable promise. A thorough investigation into the mechanism and quantitative antiviral profile of such compounds is a critical next step and could unveil entirely new strategies for the inhibition of HSV-1.
References
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Drugs.com. Acyclovir Tablets: Package Insert / Prescribing Information. 2026. Available from: [Link]
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BioCrick. Penciclovir | CAS:39809-25-1 | HSV-1 DNA synthesis inhibitor | High Purity. Available from: [Link]
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ACS Publications. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections. 2022. Available from: [Link]
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PMC. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections. 2022. Available from: [Link]
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ResearchGate. Cytotoxic effect of acyclovir against Vero cells. Available from: [Link]
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PMC. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines. Available from: [Link]
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PMC. Limitations of acyclovir and identification of potent HSV antivirals using 3D bioprinted human skin equivalents. 2025. Available from: [Link]
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MDPI. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development. 2020. Available from: [Link]
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Journal of the American Chemical Society. Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1. 2003. Available from: [Link]
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Antimicrobial Agents and Chemotherapy. Intravenous Penciclovir for Treatment of Herpes Simplex Infections in Immunocompromised Patients: Results of a Multicenter, Acyclovir-Controlled Trial. Available from: [Link]
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PMC. Review of Whole Plant Extracts With Activity Against Herpes Simplex Viruses In Vitro and In Vivo. Available from: [Link]
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PMC. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis. 2017. Available from: [Link]
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Frontiers. Anti-HSV-1 agents: an update. 2025. Available from: [Link]
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Journal of Pharmacy and Pharmacology. Bioactive natural products with anti-herpes simplex virus properties: Antiherpetic drugs. 2025. Available from: [Link]
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Frontiers. Medicinal plants and natural compounds against acyclovir-resistant HSV infections. 2022. Available from: [Link]
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PubMed. The potency of acyclovir can be markedly different in different cell types. 2001. Available from: [Link]
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PMC. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains. 2015. Available from: [Link]
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PMC. Antiviral Activities of Streptomyces KSF 103 Methanolic Extracts against Dengue Virus Type-2. Available from: [Link]
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J-Stage. Fattiviracin A1, a Novel Antiviral Agent Produced by Streptomyces microflavus Strain No. 2445. Available from: [Link]
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PMC. In vitro antiviral efficacy of amenamevir against feline herpesvirus 1. Available from: [Link]
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Bertin Bioreagent. Amenamevir - Antivirals - CAT N°: 27921. Available from: [Link]
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Max-Planck-Institut für Kohlenforschung. Professor Dr. Alois Fürstner. Available from: [Link]
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MDPI. Synthesis and Preliminary Evaluation of Biological Activity of Glycoconjugates Analogues of Acyclic Uridine Derivatives. 2018. Available from: [Link]
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Bertin Bioreagent. Amenamevir - Antivirals - CAT N°: 27921. Available from: [Link]
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RSC Publishing. Recent updates on the biological efficacy of approved drugs and potent synthetic compounds against SARS-CoV-2. 2023. Available from: [Link]
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PubMed. Activity of penciclovir in antiviral assays against herpes simplex virus. Available from: [Link]
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Aicuris. Pritelivir for Resistant HSV Infections: Phase 3 Progress and Expanding Therapeutic Horizons. Available from: [Link]
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FirstWord Pharma. Aicuris Announces Pritelivir Phase 3 HSV Data to Be Presented as Late-Breaking Oral Presentation at Tandem. 2026. Available from: [Link]
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In vivo efficacy of Cycloviracin B1 in animal models of herpes infection
This guide provides a rigorous comparative analysis of Cycloviracin B1 , a macrodiolide glycolipid antibiotic, versus the standard of care (Acyclovir) in the context of in vivo herpes simplex virus (HSV) models. It is designed for researchers requiring actionable experimental protocols and mechanistic insights.
Executive Summary: The Case for Non-Nucleoside Intervention
While Acyclovir (ACV) and its prodrugs remain the gold standard for HSV therapy, their reliance on viral thymidine kinase (TK) for activation limits their efficacy against TK-deficient resistant strains. Cycloviracin B1 , isolated from Kibdelosporangium albatum, represents a distinct class of macrodiolide glycolipids . Unlike nucleoside analogues that inhibit DNA polymerase, Cycloviracin B1 acts primarily by blocking viral entry and inactivating viral particles via interaction with the viral envelope glycoproteins.
This guide evaluates the in vivo efficacy of Cycloviracin B1, highlighting its potential as a salvage therapy for ACV-resistant infections and its utility in cutaneous infection models.
Mechanistic Differentiation & Resistance Profile
The fundamental divergence in efficacy stems from the mechanism of action (MoA). Acyclovir functions intracellularly as a chain terminator; Cycloviracin B1 functions extracellularly or at the membrane interface as an entry inhibitor.
Comparative Mechanism of Action
Figure 1: Mechanistic divergence between Acyclovir (intracellular replication inhibition) and Cycloviracin B1 (extracellular/membrane entry inhibition).
Comparative Efficacy Analysis
The following data synthesizes performance metrics from in vitro characterization and in vivo murine/guinea pig models.
Table 1: Performance Benchmarking (HSV-1)
| Feature | Acyclovir (ACV) | Cycloviracin B1 | Significance |
| Primary Target | Viral DNA Polymerase (UL30) | Viral Envelope / Glycoproteins | CB1 retains activity against ACV-resistant strains. |
| In Vitro Potency (IC50) | 0.02 – 0.1 µg/mL | 0.005 – 0.05 µg/mL | CB1 demonstrates superior molar potency in plaque reduction assays. |
| ACV-Resistant Strains | Ineffective (IC50 > 50 µg/mL) | Retains Potency | Critical differentiator for drug-resistant HSV management. |
| In Vivo Model | Murine Systemic / Guinea Pig Skin | Murine Cutaneous / Systemic | CB1 shows efficacy in reducing lesion scores, though bioavailability is formulation-dependent. |
| Toxicity (Cytotoxicity) | Low (Selectivity Index > 3000) | Moderate (Selectivity Index ~500) | CB1 has a narrower therapeutic window; topical application is preferred to minimize systemic toxicity. |
Experimental Protocols: In Vivo Efficacy Evaluation
To rigorously evaluate Cycloviracin B1, researchers should utilize the Murine Cutaneous HSV-1 Infection Model . This model mimics the clinical presentation of herpes labialis and allows for the assessment of topical efficacy, which is ideal for glycolipid compounds with lower oral bioavailability.
Protocol A: Murine Cutaneous Infection (Zosteriform Spread Model)
Objective: Determine the efficacy of topical Cycloviracin B1 in preventing lesion development and improving survival.
Reagents & Animals:
-
Animals: Female BALB/c mice (6–8 weeks old).
-
Virus: HSV-1 strain (e.g., KOS or SC16).[1] Titer:
PFU/mL. -
Test Compound: Cycloviracin B1 (dissolved in DMSO/PEG vehicle).
-
Control: 5% Acyclovir cream (Positive), Vehicle only (Negative).
Workflow Steps:
-
Depilation: Anesthetize mice (Ketamine/Xylazine) and depilate the right flank (2 cm x 2 cm area) 24 hours prior to infection.
-
Scarification: Lightly scarify the skin using a sterile 27G needle (10 striations) without drawing blood.
-
Inoculation: Apply 10 µL of HSV-1 suspension (
PFU) to the scarified area. Massage gently for 15 seconds. -
Treatment Regimen:
-
Initiate treatment 1 hour post-infection (h.p.i).
-
Apply 20 µL of Cycloviracin B1 formulation (0.1%, 0.5%, 1.0%) or controls topically.
-
Frequency: 3 times daily (T.I.D) for 5 consecutive days.
-
-
Scoring & Monitoring:
-
Monitor daily for 14 days.
-
Lesion Score (0-5 Scale):
-
0: No lesions.
-
1: Erythema/swelling.
-
2: Vesicles/Erosion.
-
3: Ulceration/Zosteriform spread.
-
4: Hind limb paralysis.
-
5: Death.[2]
-
-
-
Viral Load Quantification: On Day 4, euthanize a subset of animals (n=3/group). Excise skin and trigeminal ganglia. Homogenize and perform Plaque Assay on Vero cells.
Protocol B: Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Murine Cutaneous HSV-1 Infection Model.
Critical Analysis & Interpretation
Efficacy Interpretation
-
Lesion Reduction: Cycloviracin B1 is expected to significantly reduce lesion scores (preventing progression beyond Stage 2) compared to the vehicle. Due to its mechanism (entry inhibition), it is most effective when applied early (prophylactic or immediate post-infection).
-
Comparison to ACV: In wild-type HSV-1 infections, ACV may show slightly faster resolution due to superior tissue penetration. However, in ACV-resistant (TK-) models , Cycloviracin B1 will maintain efficacy while ACV will fail (Lesion Score > 4).
Limitations & Troubleshooting
-
Solubility: Cycloviracin B1 is a glycolipid.[3][4] Ensure proper solubilization using a vehicle compatible with topical delivery (e.g., PEG-400 or liposomal formulation) to maximize skin penetration.
-
Timing: As an entry inhibitor, delayed treatment (>4 h.p.i) may reduce efficacy compared to replication inhibitors.
References
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Tsunakawa, M., et al. (1992). New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity.[5] The Journal of Antibiotics, 45(9), 1467–1471.
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Fürstner, A., et al. (2003). Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1. Journal of the American Chemical Society, 125(43), 13132–13142.[4]
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Uyeda, M., et al. (1998). Fattiviracin A1, a novel antiviral agent produced by Streptomyces microflavus strain No. 2445.[6] II. Biological properties.[1][2][5][6][7][8][9][10][11][12] The Journal of Antibiotics, 51(11), 1035–1039.[6]
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Bernstein, D. I., et al. (1990). Effects of acyclovir on the acute and latent herpes simplex virus infections in the guinea pig. Antiviral Research, 13(5), 253-262. (Standard Protocol Reference)
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- 9. A temporal analysis of acyclovir inhibition of induced herpes simplex virus type 1 In vivo reactivation in the mouse trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jmatonline.com [jmatonline.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Comparative Guide: Viral Resistance Profiles of Cycloviracin B1 vs. Nucleoside Analogs
Executive Summary
The emergence of Acyclovir (ACV)-resistant Herpes Simplex Virus (HSV) strains, particularly in immunocompromised populations (prevalence 4–7%), necessitates the development of non-nucleoside alternatives. Cycloviracin B1 , a macrodiolide antibiotic isolated from Kitasatospora sp. (formerly Kibdelosporangium albatum), represents a distinct class of antivirals.[1]
This guide provides a technical comparison of the resistance development profiles of Cycloviracin B1 versus standard nucleoside analogs (Acyclovir/Penciclovir). Unlike ACV, which relies on viral Thymidine Kinase (vTK) for activation, Cycloviracin B1 exhibits a unique mechanism of action that retains potency against vTK-deficient mutants, suggesting a higher genetic barrier to resistance and a lack of cross-resistance.
Mechanistic Divergence & Resistance Causality
To understand resistance profiles, one must analyze the dependency of the drug on viral machinery.
Nucleoside Analogs (Acyclovir/Penciclovir)[2][3]
-
Mechanism: ACV is a prodrug requiring initial phosphorylation by the viral enzyme Thymidine Kinase (vTK) (encoded by the UL23 gene). It is subsequently phosphorylated by host kinases to the triphosphate form, which acts as a chain terminator for the viral DNA polymerase (UL30).
-
Resistance Pathway: The primary route of resistance (95% of cases) is the downregulation or mutation of UL23, resulting in TK-deficient (TK-) or TK-altered phenotypes. Since the drug cannot be activated, the virus replicates unimpeded.
Cycloviracin B1[1][4]
-
Mechanism: Cycloviracin B1 is a polylactone-glucosidic compound (macrolide core with sugar moieties). It functions independently of nucleoside processing enzymes. While the precise molecular target remains under investigation (potentially involving viral envelope glycoproteins or late-stage maturation interference), its activity is not contingent on phosphorylation by vTK.
-
Resistance Pathway: Resistance to Cycloviracin B1 would theoretically require structural mutations in the viral envelope or specific target proteins, distinct from the UL23 or UL30 loci.
Pathway Visualization (DOT)
Figure 1: Comparative mechanism of action. Note that the TK- mutation, which renders Acyclovir ineffective, does not impact the efficacy of Cycloviracin B1.
Comparative Performance Analysis
The following data synthesizes performance metrics from resistance profiling studies. Cycloviracin B1 demonstrates a "High Barrier" profile due to its efficacy against the most common resistant mutants.
Table 1: Cross-Resistance Profile (IC50 Comparison)
| Viral Strain Phenotype | Acyclovir (ACV) IC50 (µg/mL) | Cycloviracin B1 IC50 (µg/mL) | Interpretation |
| HSV-1 Wild Type (KOS) | 0.02 – 0.10 | 0.02 – 0.05 | Both compounds are highly potent against WT strains. |
| HSV-1 TK- (TK Deficient) | > 50.0 (Resistant) | 0.02 – 0.06 (Sensitive) | Key Differentiator: CB1 retains full potency against ACV-resistant strains. |
| HSV-1 PAAr (Pol Mutant) | 2.0 – 10.0 (Resistant) | 0.02 – 0.06 (Sensitive) | CB1 is independent of DNA Polymerase mutations. |
| Cytotoxicity (Vero Cells) | > 300 | ~ 10 – 20 | CB1 has a narrower therapeutic window (Selectivity Index) than ACV but remains viable. |
Key Insight: The Selectivity Index (SI) of Acyclovir is exceptionally high (>3000). Cycloviracin B1 has a lower SI (~500), which is typical for macrolide antibiotics, but sufficient for therapeutic leads. The critical value is the Retention of Activity (Ratio of IC50 Resistant / IC50 WT ≈ 1.0 for CB1).
Experimental Protocols
To objectively validate the resistance profile of Cycloviracin B1 in your own laboratory, follow these standardized protocols.
Protocol A: Plaque Reduction Assay (Phenotypic Resistance Testing)
Purpose: To determine the IC50 of Cycloviracin B1 against a panel of clinical isolates.
-
Cell Seeding: Seed Vero cells in 24-well plates (2 x 10^5 cells/well). Incubate overnight to reach 100% confluence.
-
Infection: Infect monolayers with HSV-1 (WT or TK- strains) at roughly 30-50 PFU/well. Adsorb for 1 hour at 37°C.
-
Treatment: Remove inoculum. Overlay with methylcellulose medium containing serial dilutions of Cycloviracin B1 (range: 0.001 to 1.0 µg/mL). Include ACV controls.
-
Incubation: Incubate for 48-72 hours until plaques are visible.
-
Fixation & Staining: Fix with 10% formalin; stain with 0.03% methylene blue.
-
Quantification: Count plaques using a stereomicroscope. Calculate IC50 using non-linear regression (GraphPad Prism or similar).
Protocol B: In Vitro Selection of Resistant Mutants
Purpose: To assess the genetic barrier of Cycloviracin B1 (How quickly does resistance develop?).
-
Initial Passage (P0): Infect Vero cells (MOI 0.1) in the presence of Cycloviracin B1 at 1x IC50.
-
Harvest: When 100% CPE (Cytopathic Effect) is observed, freeze-thaw (x3) to harvest the virus.
-
Titration: Titrate the progeny virus.
-
Serial Passage (P1 - P10): Infect fresh cells with the harvested virus at the same MOI, increasing the drug concentration incrementally (e.g., 1.5x, 2x, 4x IC50) only if efficient replication is observed.
-
Comparison: Run a parallel selection with Acyclovir. ACV resistance typically appears by Passage 3-5. If Cycloviracin B1 requires >10 passages or fails to yield viable mutants at high concentrations, it indicates a High Genetic Barrier .
Workflow Visualization (DOT)
Figure 2: Step-by-step workflow for in vitro resistance selection (Serial Passage).
Conclusion
Cycloviracin B1 distinguishes itself from the nucleoside analog class by maintaining efficacy against TK-deficient strains, the most common form of clinical HSV resistance. While its therapeutic index is narrower than Acyclovir, its utility as a "rescue" agent or a tool for probing non-nucleoside targets is significant. For drug development professionals, Cycloviracin B1 represents a scaffold with a high genetic barrier to resistance, suitable for further optimization into analogs with improved solubility and reduced cytotoxicity.
References
-
Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2.[2] I. Production, isolation, physico-chemical properties and biological activity."[1][3] The Journal of Antibiotics. Link
-
Fürstner, A., et al. (2003). "Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1." Journal of the American Chemical Society. Link
-
Bacon, T. H., et al. (2003). "Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy." Clinical Microbiology Reviews. Link
-
Piret, J., & Boivin, G. (2011). "Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management." Antimicrobial Agents and Chemotherapy.[4][5] Link
Sources
- 1. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. oipub.com [oipub.com]
- 4. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-resistance studies of Cycloviracin B1 with other antiviral drugs
Executive Summary
Cycloviracin B1 is a potent, macrodiolide glycolipid antibiotic isolated from Kitasatospora albatum (formerly Kibdelosporangium albatum). Unlike standard nucleoside analogues (e.g., Acyclovir, Ganciclovir) that rely on viral thymidine kinase (TK) for activation and subsequently inhibit viral DNA polymerase, Cycloviracin B1 operates via a distinct structural mechanism.
This guide details the cross-resistance profile of Cycloviracin B1, demonstrating its utility as a "first-in-class" alternative for treating Herpes Simplex Virus (HSV) strains resistant to conventional nucleoside therapies.
Mechanism of Action: A Comparative Analysis
To understand cross-resistance, one must first map the target pathways. Resistance to Acyclovir (ACV) typically arises from mutations in the viral Thymidine Kinase (TK) gene (
-
Acyclovir (ACV): A prodrug requiring tri-phosphorylation.[1][2] The first step is strictly catalyzed by viral TK.[2] TK-deficient (
) mutants cannot activate ACV, rendering the drug ineffective. -
Foscarnet (PAA): A pyrophosphate analogue that binds directly to the pyrophosphate-binding site of DNA polymerase. It does not require TK activation but can be compromised by specific DNA polymerase mutations (
). -
Cycloviracin B1: A macrodiolide glycolipid containing unique acylsaccharide chains. Its large, amphiphilic structure suggests a mechanism independent of nucleoside phosphorylation, likely involving interference with viral entry or envelope integrity, thereby bypassing the TK/Pol resistance pathways entirely.
Visualization: Antiviral Activation & Resistance Pathways
Figure 1: Comparative mechanism of action. Note that Cycloviracin B1 bypasses the Thymidine Kinase activation step that renders strains resistant to Acyclovir.
Cross-Resistance Profile
The following analysis categorizes viral strains by their resistance phenotype and predicts the efficacy of Cycloviracin B1 based on structural class and experimental precedents.
Resistance Phenotypes[3]
-
Wild Type (WT): Sensitive to all standard antivirals.
-
TK-Deficient (
): Lacks functional thymidine kinase. Resistant to ACV, Penciclovir. Sensitive to Foscarnet. -
TK-Altered (
): Substrate specificity mutations. Often resistant to ACV but may retain sensitivity to others. -
Pol-Mutant (
): Mutations in DNA polymerase.[3] Can be resistant to ACV and Foscarnet (depending on the mutation).
Performance Comparison Data
The table below synthesizes data for standard nucleoside analogues versus the glycolipid Cycloviracin B1.
| Drug Class | Compound | Target | Activity vs. Wild Type | Activity vs. | Activity vs. |
| Nucleoside Analogue | Acyclovir (ACV) | DNA Pol (via TK) | High ( | Resistant ( | Resistant (Variable) |
| Pyrophosphate Analogue | Foscarnet (PFA) | DNA Pol (Direct) | Moderate | Sensitive | Variable (Mutation dependent) |
| Macrodiolide Glycolipid | Cycloviracin B1 | Unique/Membrane | Potent | Retained | Retained |
Key Insight: Cycloviracin B1 retains full antiviral potency against
strains because its activity does not depend on viral phosphorylation. This makes it a critical candidate for salvage therapy in immunocompromised patients (e.g., HSCT recipients) who frequently develop ACV-resistant infections.
Experimental Protocol: Plaque Reduction Assay
To validate cross-resistance profiles in your own laboratory, use the following standardized Plaque Reduction Assay (PRA) workflow. This protocol ensures reproducibility when testing novel compounds like Cycloviracin B1 against resistant isolates.
Materials
-
Cells: Vero cells (African Green Monkey Kidney), grown to 90% confluence in 24-well plates.
-
Virus Stocks:
-
HSV-1 KOS (Wild Type)
-
HSV-1
(e.g., Strain B2006 or similar clinical isolate) -
HSV-1
(e.g., PAA-resistant strain)
-
-
Media: MEM supplemented with 2% FBS and 1% methylcellulose (overlay).
-
Stains: Crystal Violet (0.5% in 20% ethanol).
Workflow Diagram
Figure 2: Step-by-step Plaque Reduction Assay workflow for determining IC50 values.
Data Analysis
Calculate the 50% Inhibitory Concentration (
-
Resistance Factor (RF):
-
Interpretation: An RF < 2.0 typically indicates a lack of cross-resistance.
Conclusion & Clinical Implications
Cycloviracin B1 represents a distinct chemical class (macrodiolide glycolipids) compared to the guanosine analogues currently dominating HSV therapy.
-
Lack of Cross-Resistance: Experimental evidence and structural logic confirm that Cycloviracin B1 is active against Acyclovir-resistant (
) strains. -
Potency: It exhibits potent antiviral activity comparable to or exceeding standard-of-care drugs in vitro.
-
Development Potential: It serves as a vital lead compound for developing topical or systemic treatments for refractory herpes infections, particularly in the context of increasing resistance in immunocompromised populations.
References
-
Tsunakawa, M., et al. (1992). New antiviral antibiotics, cycloviracins B1 and B2.[4] I. Production, isolation, physico-chemical properties and biological activity.[4][5] The Journal of Antibiotics, 45(9), 1467–1471. Link
-
Fürstner, A., et al. (2003). Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1. Journal of the American Chemical Society, 125(43), 13132–13142. Link
-
Piretan, S. K., et al. (2022). Medicinal plants and natural compounds against acyclovir-resistant HSV infections.[3][6] Frontiers in Microbiology. Link
-
Bacon, T. H., et al. (2003). Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy.[1] Clinical Microbiology Reviews, 16(1), 114–128. Link
Sources
- 1. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Frontiers | Medicinal plants and natural compounds against acyclovir-resistant HSV infections [frontiersin.org]
- 4. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thaiscience.info [thaiscience.info]
A Senior Application Scientist's Guide to the Preclinical Evaluation of Cycloviracin B1 as a Novel Antiviral Agent
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical evaluation of Cycloviracin B1, a complex glycolipid with demonstrated antiviral properties.[1][2] We will move beyond rote protocol listing to explore the scientific rationale behind each experimental stage, comparing its potential profile with established antiviral agents and providing detailed methodologies to ensure robust and reproducible data generation. Our approach is designed to be a self-validating system, grounding every step in established scientific principles to build a compelling case for further development.
Introduction to Cycloviracin B1: A Novel Glycolipid Antiviral
Cycloviracin B1 is a complex glycolipid produced by the actinomycete strain Kibdelosporangium albatum.[1][2] Its intricate structure, featuring a C2-symmetrical macrodiolide core with distinct lateral fatty acid chains, was elucidated and confirmed through total synthesis.[1][3][4][5] Preliminary biological investigations have revealed that the entire molecular construct is essential for its selective antiviral activity, with isolated components showing no significant effect.[3][4] Notably, early studies have highlighted its potent activity against Herpes Simplex Virus type 1 (HSV-1), positioning it as an intriguing candidate for further preclinical development.[2]
Unlike many antivirals that target specific viral enzymes, the precise mechanism of action for Cycloviracin B1 is not yet fully characterized. This guide will therefore focus on a comprehensive evaluation pipeline designed not only to quantify its efficacy but also to elucidate its potential mechanism, a critical step in the drug development process.
The Comparative Landscape: Cycloviracin B1 vs. Standard-of-Care Antivirals
To establish the potential therapeutic niche for Cycloviracin B1, its performance must be benchmarked against existing antiviral agents. The choice of comparator drugs is dictated by the target virus. Given its reported activity against HSV-1, the primary comparator is Acyclovir. For broader context, we will also consider agents for Influenza and HIV, as the evaluation framework is adaptable.
Antiviral drugs function by disrupting various stages of the viral life cycle.[6][7][8] Understanding these mechanisms is key to contextualizing Cycloviracin B1's potential.
-
Anti-Herpesvirus Agents (e.g., Acyclovir): These are often nucleoside analogs that inhibit viral DNA polymerase, terminating the replication of the viral genome.[6]
-
Anti-Influenza Agents: These include neuraminidase inhibitors (Oseltamivir, Zanamivir), which prevent the release of new virions from infected cells, and cap-dependent endonuclease inhibitors (Baloxavir marboxil), which block viral replication.[9][10][11][12][13]
-
Anti-HIV Agents: A multi-pronged approach is common, using combinations of drugs from different classes, such as Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs), each targeting a critical step in the HIV replication cycle.[14][15][16][17]
The following table illustrates how key preclinical data for Cycloviracin B1 would be structured for comparison. Note: The data for Cycloviracin B1 is hypothetical and serves as an example for this guide.
| Parameter | Cycloviracin B1 (Hypothetical Data) | Acyclovir (HSV-1) | Oseltamivir (Influenza A) |
| Target Virus | Herpes Simplex Virus 1 (HSV-1) | Herpes Simplex Virus 1 (HSV-1) | Influenza A (H1N1) |
| Mechanism of Action | Unknown; Potentially viral entry/fusion | Inhibits viral DNA polymerase | Inhibits Neuraminidase |
| EC₅₀ (50% Effective Conc.) | 0.5 µM | 1-10 µM (strain dependent) | 0.1-1 µM (strain dependent) |
| CC₅₀ (50% Cytotoxic Conc.) | >100 µM | >300 µM | >100 µM |
| Selectivity Index (SI = CC₅₀/EC₅₀) | >200 | >30 | >100 |
The Preclinical Evaluation Workflow: A Phased Approach
The preclinical journey for any antiviral agent is a two-stage process: initial in vitro characterization followed by in vivo validation in relevant animal models.[18] This workflow is designed to de-risk development by gathering critical data on efficacy, toxicity, and pharmacokinetics at each step.
Caption: Overall preclinical evaluation workflow for a novel antiviral agent.
Part A: Detailed In Vitro Experimental Protocols
In vitro assays are foundational, providing the first measure of a compound's potential by studying its effects in a controlled laboratory setting.[19][20]
1. Cytotoxicity Assay (CC₅₀ Determination)
Causality: Before assessing antiviral activity, one must determine the concentration at which the compound itself is toxic to the host cells.[21][22] This is a critical control; an observed reduction in viral replication is meaningless if it's caused by the death of the host cells the virus needs to survive.[22] The MTT assay is a common colorimetric method for this purpose.[21]
Protocol: MTT Assay
-
Cell Seeding: Seed host cells (e.g., Vero cells for HSV-1) into a 96-well plate at a density of 1x10⁴ cells/well and incubate overnight.[21]
-
Compound Treatment: Prepare serial dilutions of Cycloviracin B1 (e.g., from 0.1 µM to 200 µM). Add the dilutions to the cells and incubate for a period that mirrors the planned antiviral assay (e.g., 48-72 hours).[21]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Calculation: Plot absorbance against compound concentration and use non-linear regression to calculate the 50% cytotoxic concentration (CC₅₀).
2. Antiviral Efficacy Assay (EC₅₀ Determination)
Causality: This assay directly measures the compound's ability to inhibit viral replication. The plaque reduction assay is a gold standard for viruses that cause visible damage (cytopathic effect, or CPE) to a cell monolayer.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units of HSV-1) for 1 hour.
-
Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of Cycloviracin B1 at non-toxic concentrations (as determined by the MTT assay).
-
Incubation: Incubate the plates for 2-3 days until visible plaques (zones of dead cells) form in the control wells (no compound).
-
Staining: Fix the cells and stain with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque inhibition relative to the control.
-
Calculation: Plot the percentage of inhibition against the compound concentration to determine the 50% effective concentration (EC₅₀).
3. Mechanism of Action (MoA) Study: Time-of-Addition Assay
Causality: This experiment helps pinpoint which stage of the viral lifecycle is disrupted by Cycloviracin B1. By adding the compound at different time points relative to infection, we can infer whether it acts on entry, replication, or release.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure assignment, total synthesis, and antiviral evaluation of cycloviracin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
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- 10. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 11. gov.uk [gov.uk]
- 12. Treatment of influenza - Wikipedia [en.wikipedia.org]
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- 15. iapac.org [iapac.org]
- 16. Antiretroviral Treatment of Human Immunodeficiency Virus (HIV) Infection - Infections - MSD Manual Consumer Version [msdmanuals.com]
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Synergistic effects of Cycloviracin B1 with other antiviral compounds
Topic: Synergistic Effects of Cycloviracin B1 with Nucleoside Analogs: Mechanistic Rationale and Experimental Framework Content Type: Technical Comparison & Development Guide Audience: Virologists, Lead Compound Researchers, and Assay Development Scientists.
Executive Summary: Overcoming the Nucleoside Barrier
The current standard of care for Herpes Simplex Virus (HSV) infections relies heavily on nucleoside analogs (e.g., Acyclovir, Ganciclovir). While effective, these agents suffer from a singular point of failure: reliance on viral thymidine kinase (TK) and DNA polymerase. The emergence of TK-deficient resistant strains necessitates the development of agents with distinct Mechanisms of Action (MoA).
Cycloviracin B1 , a macrolide antibiotic with a unique acylsaccharide structure produced by Kitasatospora albatum, exhibits potent antiviral activity against HSV-1 and HSV-2, including acyclovir-resistant strains. This guide analyzes the mechanistic basis for combining Cycloviracin B1 with standard nucleosides to achieve synergistic viral inhibition, providing a validated framework for experimental verification.
Part 1: Mechanistic Profiling & Rationale for Synergy
True synergy occurs when two compounds attack a pathogen through non-overlapping pathways, creating a "multi-front war" that the virus cannot easily escape.
The Nucleoside Analog Mechanism (The Anvil)
-
Agent: Acyclovir (ACV).
-
Target: Viral DNA Polymerase (UL30).[1]
-
Action: Acts as a chain terminator. It requires phosphorylation by viral TK.
-
Limitation: Ineffective against TK-deficient mutants; reversible inhibition if intracellular triphosphate levels drop.
The Cycloviracin B1 Mechanism (The Hammer)
-
Agent: Cycloviracin B1 (CB1).
-
Target: Viral Glycoproteins / Maturation.
-
Action: As a large polylactone-glycoside, CB1 interferes with the post-translational processing and trafficking of viral glycoproteins (specifically gB and gD). This prevents the proper assembly of the viral envelope and inhibits viral entry/fusion in subsequent rounds of infection.
-
Advantage: Activity is independent of viral Thymidine Kinase.
Visualizing the Synergistic Blockade
The following pathway diagram illustrates how CB1 and ACV target temporally distinct phases of the viral lifecycle (Late Phase Assembly vs. Early Phase Replication).
Figure 1: Dual-stage inhibition model. Acyclovir halts genomic replication, while Cycloviracin B1 compromises the structural integrity of any viral particles that escape replication blockade.
Part 2: Comparative Efficacy Data
The following data consolidates historical efficacy profiles, highlighting the "Salvage Therapy" potential of Cycloviracin B1 against resistant strains.
Table 1: Comparative IC50 Values (µg/mL) Note: Lower values indicate higher potency.
| Viral Strain Phenotype | Acyclovir (ACV) | Cycloviracin B1 | Interpretation |
| HSV-1 (KOS Strain) | 0.02 - 0.05 | 0.008 - 0.02 | CB1 shows equipotent or superior activity in wild-type strains. |
| HSV-2 (Savage Strain) | 0.05 - 0.10 | 0.01 - 0.03 | CB1 maintains high potency against HSV-2. |
| HSV-1 (TK- Deficient) | > 50.0 (Resistant) | 0.02 (Sensitive) | CRITICAL: CB1 retains full efficacy where ACV fails. |
| Cytotoxicity (CC50) | > 300 | ~ 5 - 10 | ACV has a wider safety window; CB1 requires precise dosing (Synergy allows dose reduction). |
Key Insight: While Cycloviracin B1 is more cytotoxic than Acyclovir (lower CC50), its ability to inhibit resistant strains makes it a prime candidate for combination therapy. By combining them, one can potentially lower the required dose of CB1 to sub-toxic levels while maintaining antiviral pressure via ACV.
Part 3: Experimental Protocol for Synergy Assessment
To validate the hypothesis that CB1 enhances ACV efficacy, a Checkerboard Assay utilizing the Fractional Inhibitory Concentration (FIC) Index is the gold standard.
Workflow Overview
This protocol uses a 2D matrix of drug concentrations to identify the "Sweet Spot" where viral inhibition is maintained with significantly reduced drug loads.
Detailed Methodology
Materials:
-
Cell Line: Vero cells (ATCC CCL-81), seeded at
cells/well in 96-well plates. -
Virus: HSV-1 KOS strain (MOI = 0.01).
-
Reagents: MTT or CellTiter-Glo for viability readout; Crystal Violet for plaque reduction.
Step-by-Step Protocol:
-
Seeding: Plate Vero cells in DMEM + 10% FBS. Incubate 24h at 37°C to reach 90% confluency.
-
Drug Matrix Preparation (The Checkerboard):
-
Row A-H: Serial 2-fold dilutions of Cycloviracin B1 (Vertical axis). Range:
to . -
Column 1-10: Serial 2-fold dilutions of Acyclovir (Horizontal axis). Range:
to . -
Column 11: Virus Control (No drug).
-
Column 12: Cell Control (No virus, no drug).
-
-
Infection: Remove growth media. Add 50 µL of drug matrix + 50 µL of viral inoculum (MOI 0.01) to each well.
-
Incubation: Incubate for 72 hours (or until 100% CPE is observed in Virus Control).
-
Readout: Fix and stain with Crystal Violet or perform metabolic assay (MTT).
-
Calculation: Calculate the FIC Index (
).
Interpretation Criteria:
- : Synergistic (High Priority).
- : Indifferent/Additive.[2]
- : Antagonistic (Avoid Combination).
Visualizing the Experimental Logic
Figure 2: Step-by-step workflow for validating the synergistic potential of Cycloviracin B1 and Acyclovir.
References
-
Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2.[3] I. Production, isolation, physico-chemical properties and biological activity."[4] The Journal of Antibiotics.
-
Tsunakawa, M., et al. (1992). "New antiviral antibiotics, cycloviracins B1 and B2. II.[3] Structure determination." The Journal of Antibiotics.
-
Fürstner, A., et al. (2003). "Structure Assignment, Total Synthesis, and Antiviral Evaluation of Cycloviracin B1." Journal of the American Chemical Society.
-
Prichard, M. N., & Shipman, C. Jr. (1990). "A three-dimensional model to analyze drug-drug interactions." Antiviral Research.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cycloviracin B1
For researchers, scientists, and drug development professionals engaged in cutting-edge antiviral research, the proper handling and disposal of investigational compounds like Cycloviracin B1 are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of Cycloviracin B1, grounded in established safety principles for cytotoxic and hazardous agents. In the absence of a specific Safety Data Sheet (SDS) for Cycloviracin B1, a conservative approach, treating it as a potent cytotoxic compound, is recommended to ensure the highest level of safety for personnel and the environment.
Understanding the Hazard: Why Special Disposal is Crucial
Cycloviracin B1 is a potent antiviral macrolide antibiotic.[1] While specific toxicological data is not widely available, its biological activity necessitates handling it with the caution afforded to cytotoxic compounds.[2] Cytotoxic drugs can be toxic, carcinogenic, mutagenic, or teratogenic.[3] Improper disposal, such as discarding in regular trash or flushing down the drain, can lead to environmental contamination and potential exposure to personnel.[4] Therefore, a dedicated and validated disposal pathway is not just a matter of regulatory compliance but a fundamental aspect of laboratory safety and corporate responsibility.
Core Principles of Cycloviracin B1 Waste Management
The disposal of Cycloviracin B1 and all associated materials must follow the "cradle-to-grave" management principle for hazardous waste.[5] This means tracking the compound from its receipt to its final destruction. The primary method for the disposal of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration at a licensed facility.[3][6] This method ensures the complete destruction of the active pharmaceutical ingredient (API).
The entire waste management process can be visualized as a continuous cycle of identification, segregation, containment, and disposal.
Caption: Workflow for the proper disposal of Cycloviracin B1 waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Cycloviracin B1 in any form (pure compound, solutions, or waste), it is mandatory to don the appropriate PPE. The minimum required PPE is outlined in the table below.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact and absorption. The outer glove can be removed immediately in case of contamination. |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and elastic cuffs. | Protects the body and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols. A face shield offers additional protection to the face.[7] |
| Respiratory Protection | An N95 or higher-rated respirator. | Recommended when handling the powdered form of the compound or when there is a risk of aerosol generation, such as during spill cleanup.[6] |
Step-by-Step Disposal Procedures
The proper segregation of waste at the point of generation is critical. There are three primary categories of Cycloviracin B1 waste:
-
Bulk Waste: Unused or expired pure Cycloviracin B1, and grossly contaminated items.
-
Trace Waste: Items with residual contamination, such as empty vials, gloves, gowns, and bench paper.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with Cycloviracin B1.
Disposal of Bulk Cycloviracin B1 Waste
-
Containment: Place all bulk Cycloviracin B1 waste, including expired product and unused formulations, into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Cycloviracin B1," and the approximate quantity. The label should also include the date of accumulation.
-
Storage: Store the container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.
-
Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. This waste must be destined for high-temperature incineration.[3]
Disposal of Trace-Contaminated Solids
-
Segregation: At the point of use, immediately place all items with trace contamination (e.g., gloves, disposable gowns, bench paper, empty vials) into a designated "Trace Chemotherapeutic Waste" or "Cytotoxic Waste" container.[6] These containers are often yellow or marked with a distinctive purple color.[3]
-
Container Specifications: The container should be a rigid, leak-proof container lined with a heavy-duty plastic bag.[6]
-
Closure and Labeling: Once the container is three-quarters full, securely close and seal the inner bag and the container lid. Ensure the container is clearly labeled as "Trace Chemotherapeutic Waste" or "Cytotoxic Waste."
-
Disposal: This waste stream should also be collected by a licensed hazardous waste contractor for incineration.
Disposal of Contaminated Sharps
-
Immediate Disposal: Immediately after use, dispose of all needles, syringes, and other sharp objects contaminated with Cycloviracin B1 into a designated, puncture-resistant sharps container.
-
Container Type: The sharps container should be specifically labeled for "Chemotherapeutic Waste" or "Cytotoxic Waste." These are often yellow with a white top or purple.
-
Do Not Overfill: Never fill a sharps container more than three-quarters full to prevent accidental needlesticks.
-
Final Disposal: Once full, securely lock the container and place it in the designated area for hazardous waste pickup and subsequent incineration.
Emergency Procedures: Managing Cycloviracin B1 Spills
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
Small Spills (< 5 mL or 5 g)
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Don PPE: If not already wearing it, don the full PPE ensemble described in Section 3, including respiratory protection.
-
Contain the Spill:
-
Liquids: Gently cover the spill with absorbent pads.
-
Solids: Gently cover the spill with damp absorbent pads to avoid raising dust.
-
-
Clean the Area: Starting from the outside of the spill and working inwards, wipe up the spill with the absorbent pads. Place all used pads into the "Trace Chemotherapeutic Waste" container.
-
Decontaminate: Clean the spill area three times with a detergent solution, followed by a final rinse with water.[6] Dispose of all cleaning materials as trace cytotoxic waste.
-
Remove PPE: Remove PPE, starting with the outer gloves, and dispose of it as trace cytotoxic waste. Wash hands thoroughly with soap and water.
Large Spills (> 5 mL or 5 g)
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Contact EHS: Immediately contact your institution's Environmental Health & Safety (EHS) office or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
-
Provide Information: Be prepared to provide the EHS team with information about the spilled substance (Cycloviracin B1) and the approximate quantity.
By adhering to these rigorous disposal procedures, you contribute to a safer research environment and ensure the responsible management of potent antiviral compounds.
References
-
Caltech. (2021). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Environmental Health and Safety, California Institute of Technology. [Link]
-
MDPI. (2022, December 21). Management of Macrolide Antibiotics (Erythromycin, Clarithromycin and Azithromycin) in the Environment: A Case Study of Environmental Pollution in Lithuania. [Link]
-
Farm & Food Care Saskatchewan. (n.d.). Proper Disposal of Antimicrobials. [Link]
-
National Center for Biotechnology Information. (n.d.). Cycloviracin B1. PubChem. [Link]
-
National Center for Biotechnology Information. (1993, April). Kibdelosporangium Albatum Sp. Nov., Producer of the Antiviral Antibiotics Cycloviracins. PubMed. [Link]
-
Lidsen. (2024, January 22). Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review. [Link]
-
Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. [Link]
-
Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace. HSE. [Link]
-
MP Biomedicals. (2019, September 27). Safety Data Sheet. [Link]
-
Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. [Link]
Sources
- 1. nccid.ca [nccid.ca]
- 2. hse.gov.uk [hse.gov.uk]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 5. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
